2-(Chloromethoxy)ethyl benzoate
Description
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Properties
IUPAC Name |
2-(chloromethoxy)ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-13-6-7-14-10(12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQDBKBFYQVYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2-(Chloromethoxy)ethyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and a plausible synthetic route for 2-(Chloromethoxy)ethyl benzoate (B1203000). The information is presented to meet the needs of researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identifiers
2-(Chloromethoxy)ethyl benzoate is an organic compound featuring a benzoate group esterified with a 2-(chloromethoxy)ethanol (B590433) moiety. The core structure consists of a benzene (B151609) ring attached to an ethyl ester, which is further substituted with a chloromethoxy group.
The detailed structural information and identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 58305-05-8[1] |
| Molecular Formula | C₁₀H₁₁ClO₃[1] |
| Molecular Weight | 214.64 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCOCCl[1] |
| InChI Key | HNQDBKBFYQVYLX-UHFFFAOYSA-N[1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is presented in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. While a specific peak list is not publicly available, the spectrum can be accessed through public databases such as PubChem.[1]
-
Aromatic protons: Multiplets in the range of δ 7.4-8.1 ppm.
-
-OCH₂CH₂O- protons: Two triplets, one for each methylene (B1212753) group.
-
-OCH₂Cl protons: A singlet in the downfield region.
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available.[1] The fragmentation pattern would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the chloromethoxyethyl side chain and the benzoyl group.
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of this compound is available for review.[1] Key characteristic absorption bands are expected for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720 |
| C-O (Ester) | ~1270 and ~1100 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2850-3000 |
| C-Cl | ~600-800 |
Synthesis of this compound
Proposed Experimental Protocol
Reaction: Etherification of 2-hydroxyethyl benzoate.
Reagents:
-
2-hydroxyethyl benzoate
-
Paraformaldehyde
-
Hydrogen chloride (gas or in a non-protic solvent)
-
Anhydrous non-protic solvent (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve 2-hydroxyethyl benzoate in an anhydrous non-protic solvent in a reaction vessel equipped with a stirring mechanism and a gas inlet.
-
Add an equimolar amount of paraformaldehyde to the solution.
-
Bubble dry hydrogen chloride gas through the stirred mixture at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound using a suitable method, such as column chromatography or distillation under reduced pressure.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
References
An In-depth Technical Guide to 2-(Chloromethoxy)ethyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethoxy)ethyl benzoate (B1203000), a key intermediate in the synthesis of antiviral medications. This document details its chemical and physical properties, synthesis, applications, and safety protocols, adhering to the highest standards of scientific accuracy and data presentation for a professional audience.
Core Chemical Identity and Properties
2-(Chloromethoxy)ethyl benzoate, identified by the CAS Number 58305-05-8 , is a benzoate ester recognized for its crucial role as a building block in pharmaceutical manufacturing.[1] Its molecular structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 58305-05-8 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloromethoxyethyl benzoate, 1-benzoyloxy-2-chloromethoxyethane, 2-benzoyloxyethoxymethyl chloride | [1][2] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 214.0396719 Da | [1] |
| Monoisotopic Mass | 214.0396719 Da | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 167 | [1] |
Table 1: Chemical and Physical Properties of this compound.
Synthesis of this compound
General Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from 2-hydroxyethyl benzoate.
Materials:
-
2-hydroxyethyl benzoate
-
Paraformaldehyde
-
Anhydrous Dichloromethane (or other suitable aprotic solvent)
-
Anhydrous Hydrogen Chloride (gas)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, etc.)
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve 2-hydroxyethyl benzoate in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add paraformaldehyde to the stirred solution.
-
Bubble anhydrous hydrogen chloride gas through the solution at a steady rate while maintaining the temperature at 0°C.
-
After the reaction is complete (monitored by TLC or GC), cease the flow of hydrogen chloride.
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for a specific application.
Key Applications in Drug Development
The primary application of this compound is as a critical intermediate in the synthesis of the antiviral drug Acyclovir and its deuterated analog, Acyclovir-d4.[2] Acyclovir is a synthetic nucleoside analogue that is effective against several herpes viruses.
Role in Acyclovir Synthesis
In the synthesis of Acyclovir, this compound serves as the side-chain precursor. It is used to alkylate a protected guanine (B1146940) derivative at the N-9 position. The benzoate group acts as a protecting group for the hydroxyl function of the side chain, which is later removed to yield the final Acyclovir molecule.
Caption: Acyclovir Synthesis Pathway.
Experimental Workflow: Quality Control
A stringent quality control workflow is essential to ensure the purity and identity of this compound for its use in pharmaceutical synthesis.
Caption: Quality Control Workflow.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disclaimer: This information is intended for educational purposes by qualified professionals and does not constitute a comprehensive safety guide. Always consult a detailed and specific Safety Data Sheet before handling any chemical.
References
Synthesis of 2-(Chloromethoxy)ethyl benzoate
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethoxy)ethyl benzoate (B1203000), a potentially valuable intermediate in organic synthesis and drug development. The document outlines the chemical principles, a detailed experimental protocol, and the necessary characterization data for this compound. Due to the limited availability of a direct, published synthetic procedure, this guide presents a robust protocol derived from established methods for the synthesis of analogous chloromethyl ethers. Emphasis is placed on safety, purity, and reproducibility to aid researchers in the successful preparation of 2-(chloromethoxy)ethyl benzoate.
Introduction
This compound (CAS No. 58305-05-8) is an organic compound with the molecular formula C₁₀H₁₁ClO₃. Its structure incorporates a benzoate ester and a chloromethoxy ether functional group, making it a versatile bifunctional molecule. While specific applications in drug development are not widely documented, its deuterated isotopologue, 2-(chloromethoxy)ethyl-d4 benzoate, is known as an intermediate in the synthesis of Acyclovir-d4, a labeled antiviral agent. This suggests the potential of this compound as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
The synthesis of chloromethyl ethers is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. This guide details a proposed synthesis of this compound commencing from the commercially available precursor, 2-hydroxyethyl benzoate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for a successful synthesis, purification, and characterization.
| Property | 2-Hydroxyethyl benzoate | This compound |
| CAS Number | 94-33-7 | 58305-05-8 |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₁ClO₃ |
| Molecular Weight | 166.17 g/mol [1] | 214.64 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or solid below 45°C[3][4] | Assumed to be a liquid at room temperature. |
| Melting Point | ~20-45°C[3][5] | Not available |
| Boiling Point | 213-216°C at 760 mmHg[5] | Not available |
| Solubility | Soluble in ethanol, benzene, and methanol[5] | Expected to be soluble in common organic solvents. |
| ¹³C NMR Spectra | Available[6] | Available[2] |
| GC-MS Data | Not specified | Available, with a top peak at m/z 105[2] |
The proposed synthesis involves the reaction of 2-hydroxyethyl benzoate with paraformaldehyde in the presence of anhydrous hydrogen chloride. This method is favored as it avoids the use of aqueous formalin, which can introduce water into the reaction and potentially lead to lower yields and side products. The use of paraformaldehyde and anhydrous HCl also helps to minimize the formation of the highly carcinogenic bis(chloromethyl) ether.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following steps:
-
Depolymerization of paraformaldehyde in the presence of HCl to form formaldehyde.
-
Protonation of the formaldehyde carbonyl group by HCl to form a highly electrophilic carbocation.
-
Nucleophilic attack of the hydroxyl group of 2-hydroxyethyl benzoate on the activated formaldehyde.
-
Formation of a hemiacetal intermediate.
-
Protonation of the hydroxyl group of the hemiacetal followed by the loss of a water molecule to form an oxonium ion.
-
Attack of the chloride ion on the methylene (B1212753) carbon to yield the final product, this compound.
Caption: Proposed mechanism for the formation of this compound.
Experimental Protocol
Disclaimer: This is a proposed protocol and should be adapted and optimized as necessary. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Hydroxyethyl benzoate | 166.17 | 16.62 g | 0.1 |
| Paraformaldehyde | (30.03)n | 3.30 g | 0.11 |
| Anhydrous Dichloromethane (B109758) (DCM) | 84.93 | 100 mL | - |
| Anhydrous Hydrogen Chloride (gas) | 36.46 | To saturation | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.
-
Charging the Flask: To the flask, add 2-hydroxyethyl benzoate (16.62 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Stir the mixture until the 2-hydroxyethyl benzoate is fully dissolved.
-
Addition of Paraformaldehyde: Add paraformaldehyde (3.30 g, 0.11 mol) to the solution.
-
Introduction of Hydrogen Chloride: Cool the flask to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred suspension at a moderate rate. The paraformaldehyde will gradually dissolve as it reacts. Continue the addition of HCl for approximately 2-3 hours, ensuring the solution remains saturated.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, stop the flow of HCl and remove the ice bath. Allow the mixture to warm to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize the excess HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis Method | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzoate group, the two methylene groups of the ethyl chain, and the chloromethoxy methylene group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the two ethyl carbons, and the chloromethoxy carbon.[2] |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (or fragments thereof) consistent with the structure. A prominent peak is expected at m/z 105 (benzoyl cation).[2] |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C-O-C stretching of the ether, and C-Cl stretching. |
Safety Precautions
-
General: This synthesis should only be performed by trained personnel in a laboratory setting with appropriate safety measures in place.
-
Reagents:
-
2-Hydroxyethyl benzoate: May cause skin and eye irritation.[3]
-
Paraformaldehyde: Is a source of formaldehyde, which is a known carcinogen and respiratory irritant.
-
Hydrogen Chloride: Is a corrosive gas that can cause severe respiratory and skin burns.
-
Dichloromethane: Is a suspected carcinogen.
-
-
Product:
-
This compound: As a chloromethyl ether, this compound should be handled as a potential carcinogen.
-
-
Byproducts: The reaction has the potential to form trace amounts of bis(chloromethyl) ether, a potent human carcinogen. It is imperative to conduct the reaction in a well-ventilated fume hood and take all necessary precautions to avoid inhalation or contact.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By following the detailed experimental protocol and adhering to the stringent safety precautions, researchers can reliably prepare this valuable synthetic intermediate. The information presented herein is intended to serve as a foundational resource for scientists and professionals in the fields of organic chemistry and drug development.
References
- 1. Synthesis routes of 2-Hydroxyethyl benzoate [benchchem.com]
- 2. This compound | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyethyl benzoate | 94-33-7 [sigmaaldrich.com]
- 4. CAS 94-33-7: 2-Hydroxyethyl benzoate | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
Unraveling the Functional and Metabolic Profile of 2-(Chloromethoxy)ethyl Benzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of 2-(chloromethoxy)ethyl benzoate (B1203000), a chemical intermediate primarily utilized in the synthesis of antiviral nucleoside analogues. Due to a lack of direct studies on its pharmacological mechanism of action, this document focuses on its functional role in organic synthesis and its potential biological effects through metabolic breakdown. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Function: An Intermediate in Antiviral Synthesis
Evidence strongly suggests that 2-(chloromethoxy)ethyl benzoate's primary role is not as a direct therapeutic agent but as a crucial building block in the synthesis of more complex molecules. Notably, a closely related compound, 3-oxy-4-chloro-butanol benzoate, is a documented precursor in the synthesis of Acyclovir (B1169), a widely used antiviral medication.[1] Acyclovir is a guanosine (B1672433) analogue that, once phosphorylated in the body, inhibits viral DNA polymerase, thereby preventing viral replication.[2]
The chemical structure of this compound makes it an effective alkylating agent, a role it likely plays in synthetic pathways leading to compounds like Acyclovir.[1][2][3][4][5]
Experimental Protocol: Synthesis of Acyclovir using a Related Intermediate
While a specific protocol using this compound is not detailed in the reviewed literature, a general method for the synthesis of Acyclovir involves the condensation of a protected guanine (B1146940) base with an appropriate acyclic side chain precursor.[1][2][3] A representative protocol is as follows:
-
Protection of Guanine: Guanine is first acylated, for example, with acetic anhydride, to protect the amino and hydroxyl groups, forming a diacetylguanine intermediate.[2][5]
-
Condensation: The protected guanine is then reacted with an alkylating agent like 2-(acetoxymethoxy)ethyl acetate (B1210297) (a derivative of the 2-hydroxyethoxymethyl side chain) in the presence of a catalyst such as p-toluenesulfonic acid.[1][3] This step introduces the acyclic side chain at the N-9 position of the guanine ring.
-
Deprotection: The protecting acetyl groups are subsequently removed, typically by ammonolysis (treatment with ammonia (B1221849) in methanol), to yield the final Acyclovir product.[1]
The workflow for this synthesis is illustrated below.
Caption: Synthetic pathway for Acyclovir.
Hypothetical Mechanism of Action: A Prodrug Perspective via Hydrolysis
In the absence of direct pharmacological data, the most probable biological activity of this compound would be as a prodrug, exerting effects through its metabolic byproducts. The ester and chloromethyl ether functional groups are susceptible to hydrolysis in a biological system. This breakdown would likely yield benzoic acid, ethylene (B1197577) glycol, and formaldehyde (B43269).
Caption: Proposed metabolic hydrolysis pathway.
Biological Activity of Potential Metabolites
The biological effects of the potential metabolites of this compound are well-documented.
Benzoic Acid
Benzoic acid and its salts are widely used as food preservatives due to their antimicrobial properties.[6] The mechanism of action involves the disruption of the internal pH of microbial cells, which inhibits enzymatic activity and metabolic processes, ultimately leading to cell death.[7] In humans, benzoic acid is metabolized in the liver, where it is conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.[7][8] It also exhibits anti-inflammatory properties.[7]
Ethylene Glycol
Ethylene glycol is a toxic compound, and its ingestion can lead to severe health consequences.[9][10] The toxicity is primarily due to its metabolites. The metabolism of ethylene glycol proceeds in stages, initially causing central nervous system (CNS) depression, followed by cardiopulmonary effects, and ultimately leading to renal damage.[9][11][12][13] The accumulation of its acidic metabolites results in severe metabolic acidosis.[9][12]
Formaldehyde
Formaldehyde is a known human carcinogen and a systemic poison.[14][15] It is highly reactive and can cause irritation to the skin, eyes, and respiratory tract.[16][17][18] In cases of significant exposure, it can lead to severe systemic toxicity, including metabolic acidosis and organ damage.[18]
Toxicological Profile
The toxicological profile of this compound can be inferred from the toxicity of its potential metabolites and the class of compounds to which its reactive functional group belongs.
Toxicity of Chloromethyl Ethers
The "chloromethoxy" group places this compound in the class of chloromethyl ethers. This class of compounds, including bis(chloromethyl)ether (BCME), is recognized as being carcinogenic.[19][20][21][22][23] Occupational exposure to chloromethyl ethers has been linked to an increased risk of lung cancer.[19][20][22]
Quantitative Toxicological Data of Potential Metabolites
The following table summarizes key quantitative toxicological data for the potential metabolites of this compound.
| Compound | Parameter | Species | Route of Exposure | Value | Reference(s) |
| Ethylene Glycol | LD50 | Rat | Oral | 4700 mg/kg | [10] |
| LC50 | Rat | Inhalation | >200 mg/m³ (2 hours) | [11] | |
| Formaldehyde | LC50 | Rat | Inhalation | 480 ppm (4 hours) | [18] |
| LD50 | Rat | Oral | 100 mg/kg | [18] | |
| Benzoic Acid | LD50 | Rat | Oral | 1700 mg/kg | [7] |
Conclusion
While this compound does not have a known direct mechanism of pharmacological action, its significance lies in its role as a chemical intermediate in the synthesis of antiviral drugs like Acyclovir. If it enters a biological system, its potential for hydrolysis into benzoic acid, ethylene glycol, and formaldehyde suggests a toxicity profile that should be handled with appropriate caution, particularly concerning the carcinogenic potential of the chloromethyl ether group and the systemic toxicity of ethylene glycol and formaldehyde. This guide provides a foundational understanding for professionals working with this compound, emphasizing its synthetic utility and potential metabolic hazards.
References
- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. researchgate.net [researchgate.net]
- 4. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 5. CN103664944A - Preparation method of acyclovir - Google Patents [patents.google.com]
- 6. ijcrt.org [ijcrt.org]
- 7. What is Benzoic Acid used for? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethylene Glycol Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 10. epa.gov [epa.gov]
- 11. gov.uk [gov.uk]
- 12. What Are the Toxicological Effects of Ethylene Glycol Poisoning? [archive.cdc.gov]
- 13. Ethylene glycol poisoning - Wikipedia [en.wikipedia.org]
- 14. Formaldehyde - Wikipedia [en.wikipedia.org]
- 15. epa.gov [epa.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. gov.uk [gov.uk]
- 18. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 19. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. epa.gov [epa.gov]
- 23. canada.ca [canada.ca]
An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethoxy)ethyl benzoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 2-(Chloromethoxy)ethyl benzoate (B1203000) (CAS No: 58305-05-8, Molecular Formula: C₁₀H₁₁ClO₃). Due to the limited availability of experimentally derived public data, this document combines information from existing databases with theoretically predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.
Introduction
2-(Chloromethoxy)ethyl benzoate is a chemical compound of interest in various research and development sectors. A thorough understanding of its structural and chemical properties is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of organic molecules. This guide aims to collate and present the essential spectroscopic information for this compound to support ongoing and future research.
Spectroscopic Data
While experimentally obtained spectra for this compound are not widely available in public domains, data from repositories such as PubChem indicate their existence.[1] This section presents a combination of data referenced in databases and predicted values based on the known chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 7.9 | Multiplet | 2H | Aromatic (ortho to C=O) |
| ~ 7.6 - 7.4 | Multiplet | 3H | Aromatic (meta and para to C=O) |
| ~ 5.6 | Singlet | 2H | O-CH₂-Cl |
| ~ 4.5 | Triplet | 2H | C(=O)O-CH₂- |
| ~ 3.9 | Triplet | 2H | -CH₂-O- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 166 | Quaternary | C=O (Ester) |
| ~ 133 | Methine | Aromatic (para) |
| ~ 130 | Quaternary | Aromatic (ipso to C=O) |
| ~ 129.5 | Methine | Aromatic (ortho) |
| ~ 128.5 | Methine | Aromatic (meta) |
| ~ 80 | Methylene | O-CH₂-Cl |
| ~ 68 | Methylene | -CH₂-O- |
| ~ 64 | Methylene | C(=O)O-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~ 3100-3000 | Medium | C-H (Aromatic) | Stretch |
| ~ 3000-2850 | Medium | C-H (Aliphatic) | Stretch |
| ~ 1720 | Strong | C=O (Ester) | Stretch[2][3] |
| ~ 1600, 1450 | Medium-Weak | C=C (Aromatic) | Stretch |
| ~ 1300-1000 | Strong | C-O (Ester and Ether) | Stretch[2][3][4][5][6][7][8] |
| ~ 850-550 | Medium-Strong | C-Cl (Alkyl Chloride) | Stretch[9][10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database entry for this compound (CID 2724500) indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Description |
| 214.04 | Molecular Ion [M]⁺ (Calculated for C₁₀H₁₁³⁵ClO₃) |
| 105 | Top Peak (Likely [C₆H₅CO]⁺) |
| 77 | 2nd Highest Peak (Likely [C₆H₅]⁺) |
| 92 | 3rd Highest Peak |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[11]
-
Instrument Setup : Place the NMR tube in the spectrometer.[11] Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[11]
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher sample concentration (50-100 mg) and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[11] A relaxation delay of 2 seconds is a common starting point.[11]
-
Data Processing : Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12][13] Place a second salt plate on top to create a thin liquid film between the plates.[12]
-
Instrument Setup : Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[12]
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 to 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[14][15]
-
Instrument Setup : Set up the GC-MS instrument with an appropriate capillary column (e.g., a nonpolar or mid-polarity column).[16] Set the temperature programs for the injector, oven, and transfer line. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[16]
-
Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.[17] The components of the sample are separated in the GC column and then introduced into the mass spectrometer for ionization and detection.
-
Data Analysis : The resulting data will consist of a total ion chromatogram (TIC), which shows the separated compounds over time, and a mass spectrum for each chromatographic peak.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis.
References
- 1. This compound | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. scribd.com [scribd.com]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. benchchem.com [benchchem.com]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
Safety and handling of 2-(Chloromethoxy)ethyl benzoate
An In-depth Technical Guide on the Safety and Handling of 2-(Chloromethoxy)ethyl benzoate (B1203000)
Disclaimer: No specific toxicological or comprehensive safety data for 2-(Chloromethoxy)ethyl benzoate (CAS No. 58305-05-8) is readily available in the public domain. This guide is formulated based on the chemical's structure, which combines a benzoate ester and a chloromethyl ether functional group. The safety and handling recommendations are therefore extrapolated from data on analogous compounds, such as various alkyl benzoates and highly hazardous chloromethyl ethers. All personnel handling this compound should treat it with extreme caution as a potentially carcinogenic and highly toxic substance.
Chemical and Physical Properties
This compound is an organic chemical compound with the molecular formula C10H11ClO3.[1] Due to the lack of experimental data, its physical properties are primarily computed.
| Property | Value | Source |
| Molecular Weight | 214.64 g/mol | [1] |
| Exact Mass | 214.0396719 Da | [1] |
| Molecular Formula | C10H11ClO3 | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 58305-05-8 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Computed XLogP3 | 2.5 | [1] |
Hazard Identification and GHS Classification
A specific GHS classification for this compound is not available. The classification presented here is inferred from its structural components. The chloromethyl ether moiety is associated with high toxicity and carcinogenicity.[2][3] Benzoate esters are generally of lower toxicity but can be irritants.
Anticipated GHS Classification:
-
Pictograms: Skull and Crossbones, Health Hazard, Environmental Hazard
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P201: Obtain special instructions before use.[4]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Data (Based on Analogs)
No specific toxicological data exists for this compound. The data below is for related compounds and should be used as a conservative estimate of potential toxicity.
Chloromethyl Ethers: This class of compounds is recognized as carcinogenic in humans.[2][3] Exposure should be limited to the lowest feasible concentration.[3]
Benzoate Esters: Benzoate esters generally have low acute toxicity. For example, the oral LD50 for ethyl benzoate in rats is 2100 mg/kg. However, the toxicity of this compound is expected to be dominated by the chloromethyl ether group.
| Compound | Route | Species | Value (LD50) |
| Ethyl Benzoate | Oral | Rat | 2100 mg/kg |
Experimental Protocols
Handling Protocol
Due to the anticipated high toxicity and carcinogenicity, all work with this compound must be conducted in a designated regulated area within a certified chemical fume hood.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Body Protection: A lab coat, and for larger quantities, a chemically resistant apron or suit.
-
Respiratory Protection: Not required if work is performed within a properly functioning fume hood. For any work outside of a fume hood, a NIOSH-approved supplied-air respirator is necessary.[2]
General Handling Procedure:
-
Establish a designated regulated area with clear warning signs.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
All manipulations of the compound must be performed within a chemical fume hood.[5]
-
Use the smallest quantities of the material necessary for the experiment.
-
Avoid all personal contact, including inhalation of vapors.[6]
-
After handling, wash hands and any potentially exposed skin thoroughly with soap and water.
-
Decontaminate all surfaces and equipment after use.
Storage Protocol
-
Store in a tightly sealed, properly labeled container.
-
The storage area should be a cool, dry, and well-ventilated location, separate from incompatible materials.
-
Store away from heat, sparks, and open flames.[4]
-
Incompatible materials include strong oxidizing agents, acids, and bases.
Disposal Protocol
All waste containing this compound is considered hazardous waste.
-
Collect all liquid and solid waste in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
The container should be labeled as "Hazardous Waste: Chlorinated Organic Compound, Toxic, Carcinogen".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal must be carried out through a licensed hazardous waste disposal company, likely via high-temperature incineration.[7][8]
Emergency Procedures
First Aid Measures
General Advice: Move the victim out of the dangerous area. If exposed or concerned, get medical advice/attention.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures
-
Minor Spill (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Remove all ignition sources.[6]
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Standard Handling Workflow for this compound.
Caption: Emergency First Aid Procedures for Exposure.
Caption: Workflow for Responding to a Spill.
References
Commercial Availability and Synthetic Insights for 2-(Chloromethoxy)ethyl benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethoxy)ethyl benzoate (B1203000) is a specialty chemical intermediate with potential applications in pharmaceutical synthesis and research. Its structure, featuring a benzoate ester and a chloromethoxy ethyl group, suggests its utility as a versatile building block. This technical guide provides an overview of the commercial availability of 2-(Chloromethoxy)ethyl benzoate, along with insights into its potential synthetic routes and applications, based on available data.
Commercial Availability
This compound, identified by CAS number 1249633-28-0, is available from a limited number of specialized chemical suppliers. Additionally, a deuterated analog, 2-(Chloromethoxy)ethyl-d4 Benzoate, is more widely available and is noted for its use as an intermediate in the synthesis of Acyclovir-d4, a labeled antiviral compound.[1] This suggests that the non-deuterated form may also find applications in antiviral research and development.
The following table summarizes the currently identified commercial suppliers for this compound and its deuterated form. Researchers are advised to contact the suppliers directly for pricing, purity, and availability information.
| Product Name | CAS Number | Supplier(s) | Notes |
| This compound | 1249633-28-0 | Parchem[2], EOS Med Chem[3] | Specialty chemical, availability upon request. |
| 2-(Chloromethoxy)ethyl-d4 Benzoate | N/A | Pharmaffiliates[1], Alfa Chemistry[4] | Intermediate for Acyclovir-d4 synthesis. |
Physicochemical Properties
Key physicochemical properties of this compound are listed below, as computed by PubChem.[5]
| Property | Value |
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.64 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-chloromethoxyethyl benzoate, 2-benzoyloxyethoxymethyl chloride, benzoyloxyethyl chloromethyl ether |
Experimental Protocols: Synthetic Approaches
Step 1: Esterification of Ethylene (B1197577) Glycol with Benzoyl Chloride
This step would involve the reaction of ethylene glycol with benzoyl chloride to form 2-hydroxyethyl benzoate.
Step 2: Chloromethylation of 2-Hydroxyethyl Benzoate
The resulting 2-hydroxyethyl benzoate would then be reacted with a chloromethylating agent, such as a mixture of formaldehyde (B43269) and hydrogen chloride, to yield the final product, this compound.
Potential Applications in Drug Development
The availability of the deuterated form of this compound as an intermediate in the synthesis of Acyclovir-d4 strongly suggests that the non-deuterated compound could be a valuable precursor in the development of other antiviral agents or related therapeutic molecules.[1] The chloromethoxy group can serve as a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships.
Visualizations
As no specific signaling pathways involving this compound have been identified in the available literature, a diagram illustrating a potential synthetic workflow is provided below.
Caption: Proposed two-step synthesis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. parchem.com [parchem.com]
- 3. Stock compounds-M250228 008 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. This compound | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of 2-(Chloromethoxy)ethyl Benzoate in the Synthesis of Acyclic Nucleoside Analogues as Potential Antiviral Agents
A Technical Guide for Researchers in Drug Development
Introduction: The quest for novel antiviral therapeutics remains a critical endeavor in medicinal chemistry. Acyclic nucleoside analogues, which mimic natural nucleosides but lack a complete sugar moiety, represent a cornerstone in antiviral drug discovery, with prominent examples like acyclovir (B1169) and ganciclovir (B1264) demonstrating significant clinical success. A key synthetic precursor in the development of certain acyclic nucleoside analogues is 2-(Chloromethoxy)ethyl benzoate (B1203000). This technical guide provides an in-depth overview of the utilization of this reagent in the synthesis of pyrimidine-based antiviral candidates, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying synthetic strategies.
Core Synthesis Strategy: Alkylation of Pyrimidine (B1678525) Bases
The primary application of 2-(Chloromethoxy)ethyl benzoate in antiviral synthesis is as an alkylating agent to introduce the acyclic (2-hydroxyethoxy)methyl side chain onto a heterocyclic base. This side chain is a bioisosteric replacement for the sugar moiety found in natural nucleosides. The synthesis of 1-<(2-hydroxyethoxy)methyl> derivatives of various pyrimidines, such as cytosine, thymine, uracil, and 5-fluorouracil, has been successfully achieved using this reagent. These modified nucleosides have been investigated for their potential antiviral activity, particularly against herpes simplex virus (HSV).[1]
The general synthetic workflow involves the reaction of a silylated pyrimidine base with this compound, followed by a deprotection step to yield the final acyclic nucleoside analogue.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of synthetic strategies. The following protocols are based on established literature for the synthesis of pyrimidine acyclic nucleosides using this compound.
General Procedure for the Synthesis of 1-<[(2-Benzoyloxy)ethoxy]methyl> Pyrimidines
A mixture of the respective pyrimidine base (e.g., 5-fluorouracil), a catalytic amount of ammonium (B1175870) sulfate, and an excess of hexamethyldisilazane (B44280) (HMDS) is refluxed until a clear solution is obtained. The excess HMDS is removed under reduced pressure. The resulting silylated pyrimidine is then dissolved in a suitable anhydrous solvent (e.g., toluene) and reacted with this compound. The reaction mixture is stirred at room temperature or heated as required. After completion of the reaction, the solvent is evaporated, and the residue is purified to yield the protected acyclic nucleoside analogue.
General Procedure for the Deprotection to 1-<(2-Hydroxyethoxy)methyl> Pyrimidines
The purified 1-<[(2-Benzoyloxy)ethoxy]methyl> pyrimidine is dissolved in anhydrous methanol (B129727) saturated with ammonia (B1221849) at 0 °C. The solution is then stirred in a sealed vessel at room temperature for an extended period. The solvent and excess ammonia are removed under reduced pressure, and the resulting crude product is purified by recrystallization or chromatography to afford the final 1-<(2-hydroxyethoxy)methyl> pyrimidine analogue.
Quantitative Data Summary
The efficiency of the synthesis and the biological activity of the resulting compounds are critical parameters in drug development. The following tables summarize key quantitative data from the synthesis and antiviral evaluation of various 1-<(2-hydroxyethoxy)methyl> pyrimidine analogues.
| Pyrimidine Base | Alkylating Agent | Product | Yield (%) |
| 5-Fluorouracil | This compound | 1-<[(2-Benzoyloxy)ethoxy]methyl>-5-fluorouracil | Data not available in abstract |
| Uracil | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>uracil | Data not available in abstract |
| Cytosine | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>cytosine | Data not available in abstract |
| 5-Methyluracil (Thymine) | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>thymine | Data not available in abstract |
| 5-(Trifluoromethyl)uracil | 2-(Benzoyloxy)ethoxymethyl chloride | 1-<(2-Hydroxyethoxy)methyl>-5-(trifluoromethyl)uracil | Data not available in abstract |
Table 1: Synthetic Yields of Acyclic Pyrimidine Nucleoside Analogues. Note: Specific yield percentages were not available in the provided search results.
| Compound | Virus | Activity |
| 1-<(2-Hydroxyethoxy)methyl>cytosine | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |
| 1-<(2-Hydroxyethoxy)methyl>uracil | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |
| 1-<(2-Hydroxyethoxy)methyl>-5-fluorouracil | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |
| 1-<(2-Hydroxyethoxy)methyl>thymine | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |
| 1-<(2-Hydroxyethoxy)methyl>-5-(trifluoromethyl)uracil | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |
| 5-Halo-1-<(2-hydroxyethoxy)methyl>pyrimidines | Herpes Simplex Virus Type 1 (HSV-1) | Little to no activity |
Table 2: Antiviral Activity of Acyclic Pyrimidine Nucleoside Analogues against HSV-1. [1]
Mechanism of Action and Signaling Pathways
Acyclic nucleoside analogues exert their antiviral effect by targeting viral DNA synthesis. The mechanism of action for these compounds is generally understood to involve a three-step activation process within the host cell, which is often dependent on viral-specific enzymes, conferring selectivity for infected cells.
The synthesized pyrimidine acyclic nucleosides, however, exhibited a lack of significant activity against HSV-1. This is attributed to their inability to serve as substrates for the herpes simplex virus-induced thymidine kinase.[1] This initial phosphorylation step is critical for the activation of many acyclic nucleoside analogues and its absence prevents the subsequent formation of the active triphosphate form, which is necessary to inhibit the viral DNA polymerase.
Conclusion
This compound serves as a valuable reagent in the synthesis of a variety of 1-<(2-hydroxyethoxy)methyl> pyrimidine analogues. The synthetic route is straightforward, involving the alkylation of silylated pyrimidine bases followed by deprotection. While the synthesized compounds in the cited studies did not demonstrate significant anti-HSV-1 activity due to their poor substrate affinity for viral thymidine kinase, the described synthetic methodology provides a foundation for the development of other acyclic nucleoside analogues. Future research could focus on modifying the acyclic side chain or the pyrimidine base to enhance recognition by viral enzymes, potentially leading to the discovery of novel and potent antiviral agents. This guide provides the fundamental synthetic knowledge for researchers to build upon in the ongoing search for effective antiviral therapies.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethoxy)ethyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(Chloromethoxy)ethyl benzoate (B1203000). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures, namely chloromethyl ethers and benzoate esters, to project its chemical behavior. This document is intended to support researchers in the handling, application, and development of molecules containing this functional moiety.
Chemical and Physical Properties
2-(Chloromethoxy)ethyl benzoate is an organic compound with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of approximately 214.64 g/mol .[1] It is structurally characterized by a benzoate ester linked to an ethylene (B1197577) glycol spacer which is, in turn, etherified with a chloromethyl group. This unique combination of a benzoate ester and a reactive chloromethyl ether dictates its chemical properties. It is noted as an intermediate in the synthesis of antiviral compounds like Acyclovir-d4.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | PubChem[1] |
| Molecular Weight | 214.64 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-chloromethoxyethyl benzoate, 2-benzoyloxyethoxymethyl chloride | PubChem[1] |
| CAS Number | 58305-05-8 | PubChem[1] |
Reactivity Profile
The reactivity of this compound is dominated by the two primary functional groups: the chloromethyl ether and the benzoate ester.
Reactivity of the Chloromethyl Ether Group
The chloromethyl ether moiety is a highly reactive functional group, acting as a potent alkylating agent. The presence of the adjacent ether oxygen atom stabilizes the development of a positive charge on the methylene (B1212753) carbon, facilitating nucleophilic substitution reactions, which can proceed through an Sₙ1-like mechanism.[2][3]
This high reactivity makes the compound susceptible to attack by a wide range of nucleophiles.
Table 2: Predicted Reactivity of the Chloromethyl Ether Moiety with Various Nucleophiles
| Nucleophile | Predicted Product | Reaction Conditions |
| Water (Hydrolysis) | 2-Hydroxyethyl benzoate, Formaldehyde, HCl | Rapid, especially in humid environments or aqueous solutions[4][5] |
| Alcohols (R'-OH) | 2-((Alkoxy)methoxy)ethyl benzoate | Typically in the presence of a non-nucleophilic base |
| Amines (R'-NH₂) | 2-(((Alkylamino)methoxy)ethyl benzoate | Generally proceeds readily |
| Thiols (R'-SH) | 2-(((Alkylthio)methoxy)ethyl benzoate | Expected to be a facile reaction |
| Carboxylates (R'-COO⁻) | 2-(((Acyloxy)methoxy)ethyl benzoate | Requires a non-nucleophilic counter-ion |
A generalized reaction with a nucleophile is depicted below.
Figure 1: Generalized nucleophilic substitution reaction.
Reactivity of the Benzoate Ester Group
The benzoate ester is susceptible to nucleophilic acyl substitution. These reactions are generally less facile than the substitution at the chloromethyl ether and often require more forcing conditions such as the presence of a strong acid or base.
Table 3: Predicted Reactivity of the Benzoate Ester Moiety
| Reaction | Reagents | Products |
| Basic Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH) | Benzoate salt, 2-(Chloromethoxy)ethanol |
| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | Benzoic acid, 2-(Chloromethoxy)ethanol |
| Transesterification | Alcohol (R'-OH), acid or base catalyst | Alkyl benzoate, 2-(Chloromethoxy)ethanol |
| Aminolysis | Amine (R'-NH₂) | Benzamide, 2-(Chloromethoxy)ethanol |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. The primary route of degradation is the hydrolysis of the chloromethyl ether group.
Hydrolytic Stability
Chloromethyl ethers are known to be highly sensitive to moisture.[4] Hydrolysis proceeds rapidly in aqueous environments to yield the corresponding alcohol, formaldehyde, and hydrochloric acid.[5] This reaction is generally faster in basic media and slower under acidic conditions.[4]
The benzoate ester group also undergoes hydrolysis, but typically at a much slower rate than the chloromethyl ether. Basic hydrolysis (saponification) of the ester is an irreversible process that leads to the formation of a benzoate salt and 2-(chloromethoxy)ethanol.[6][7] Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[8][9]
Figure 2: Primary hydrolytic degradation pathway.
Thermal Stability
While specific data for this compound is unavailable, aromatic esters generally exhibit good thermal stability.[10] However, the presence of the reactive chloromethyl ether group may lower the overall thermal stability of the molecule. Decomposition upon heating could potentially release toxic fumes of chlorine.
Storage and Handling
Given its reactivity and potential instability, this compound should be stored in a cool, dry environment, protected from light and moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent hydrolysis. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, as chloromethyl ethers are known carcinogens.[5][11]
Experimental Protocols
The following are proposed experimental protocols based on general methodologies for the synthesis and reactions of similar compounds.
Proposed Synthesis of this compound
A plausible synthesis could involve the reaction of 2-hydroxyethyl benzoate with a source of chloromethyl ether. A safer, modern approach would be the in-situ generation of the chloromethyl ether from an acetal (B89532) and an acyl chloride, catalyzed by a Lewis acid.[12][13]
Materials and Reagents:
-
2-Hydroxyethyl benzoate
-
Acetyl chloride
-
Zinc(II) chloride (anhydrous)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-hydroxyethyl benzoate (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous zinc(II) chloride (e.g., 0.01 equivalents).
-
To this solution, add dimethoxymethane (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Figure 3: Workflow for the proposed synthesis.
Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for reacting this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (e.g., piperidine, 2 equivalents)
-
Triethylamine (B128534) (non-nucleophilic base, 1.5 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equivalents).
-
Add the amine (2 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified as necessary.
Conclusion
This compound is a bifunctional molecule with a highly reactive chloromethyl ether group and a more stable benzoate ester. Its chemistry is dominated by the susceptibility of the chloromethyl ether to nucleophilic attack and hydrolysis. Proper handling and storage conditions are crucial to maintain its integrity. The synthetic and reaction protocols provided in this guide, derived from the known chemistry of its constituent functional groups, offer a framework for the safe and effective use of this compound in research and development. Further experimental studies are warranted to fully characterize its reactivity and stability profile.
References
- 1. This compound | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarthaks.com [sarthaks.com]
- 4. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials | MDPI [mdpi.com]
- 11. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 12. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Alcohol Protection using p-Methoxybenzyl (PMB) Ether
A NOTE TO THE USER: Initial searches for detailed protocols regarding the use of 2-(Chloromethoxy)ethyl benzoate (B1203000) as an alcohol protecting group did not yield sufficient experimental data to generate comprehensive application notes as requested. Therefore, this document provides a detailed protocol for a widely used and well-documented alternative: the p-Methoxybenzyl (PMB) ether protecting group. This example is intended to serve as a practical guide for researchers, scientists, and drug development professionals in the application of alcohol protection strategies.
Introduction to p-Methoxybenzyl (PMB) as an Alcohol Protecting Group
The p-methoxybenzyl (PMB) ether is a popular choice for the protection of alcohols in multi-step organic synthesis. Its stability under a range of reaction conditions, coupled with the mild and selective methods available for its removal, makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. The PMB group can be introduced under basic conditions and is stable to nucleophiles, basic hydrolysis, and some reducing agents. Deprotection is typically achieved under oxidative conditions, which provides orthogonality with many other common protecting groups.
Data Presentation: Protection and Deprotection of Alcohols as PMB Ethers
The following tables summarize typical reaction conditions and yields for the protection of a primary alcohol with p-methoxybenzyl chloride and its subsequent deprotection.
Table 1: Protection of Benzyl Alcohol with p-Methoxybenzyl Chloride
| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | NaH, PMB-Cl | THF | 0 to rt | 2 | 95 |
| 2 | Benzyl Alcohol | KHMDS, PMB-Cl | THF | -78 to rt | 1 | 92 |
| 3 | Benzyl Alcohol | Ag₂O, PMB-Cl | Toluene | 80 | 12 | 88 |
Table 2: Deprotection of p-Methoxybenzyl Benzyl Ether
| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PMB-protected Benzyl Alcohol | DDQ | CH₂Cl₂/H₂O | rt | 1 | 98 |
| 2 | PMB-protected Benzyl Alcohol | CAN | CH₃CN/H₂O | 0 | 0.5 | 96 |
| 3 | PMB-protected Benzyl Alcohol | TFA | CH₂Cl₂ | rt | 2 | 90 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using p-Methoxybenzyl Chloride and Sodium Hydride
This protocol describes the formation of a PMB ether from a primary alcohol using sodium hydride as the base.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a PMB Ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol outlines the oxidative cleavage of a PMB ether using DDQ.
Materials:
-
PMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ (1.2 eq) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature for 1 hour or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Mandatory Visualizations
Caption: Workflow for the protection of a primary alcohol as a PMB ether.
Caption: Workflow for the deprotection of a PMB ether using DDQ.
Application Notes and Protocols for the Deprotection of 2-(Chloromethoxy)ethyl Benzoate Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(chloromethoxy)ethyl benzoate (B1203000) (CMEB) group is utilized as a protecting group for hydroxyl functionalities in organic synthesis. Structurally, it is a chloromethyl ether of 2-hydroxyethyl benzoate. Its removal, or deprotection, is a critical step in multi-step synthetic pathways to reveal the free hydroxyl group for further reactions or to yield the final target molecule. The stability of the benzoate ester moiety must be considered when selecting a deprotection method for the chloromethyl ether. This document provides detailed application notes and protocols for the cleavage of CMEB ethers, focusing on methods that offer high efficiency and selectivity.
Deprotection Strategies
The primary mechanism for the deprotection of 2-(chloromethoxy)ethyl benzoate ethers involves the cleavage of the acetal-like chloromethyl ether bond. This can be achieved under acidic or Lewis acidic conditions. The choice of method will depend on the overall functional group tolerance of the substrate.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a straightforward method for the cleavage of chloromethyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water or an alcohol solvent, leading to the release of the protected alcohol, formaldehyde, and hydrochloric acid.
Mechanism of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection of a CMEB ether.
Experimental Protocol: Acid-Catalyzed Deprotection
-
Dissolution: Dissolve the this compound protected substrate (1.0 equiv) in a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acid Addition: To the stirred solution, add a catalytic amount of a Brønsted acid (e.g., 0.1 to 1.0 M hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically conducted at room temperature or with gentle heating (40-50 °C).
-
Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Lewis Acid-Mediated Cleavage
Lewis acids can facilitate the cleavage of chloromethyl ethers under milder and often non-aqueous conditions, which can be advantageous for substrates sensitive to strong Brønsted acids.
Experimental Workflow: Lewis Acid-Mediated Deprotection
Caption: General workflow for Lewis acid-mediated deprotection.
Experimental Protocol: Lewis Acid-Mediated Deprotection with TMSI
Trimethylsilyl (B98337) iodide (TMSI) is an effective reagent for the cleavage of ethers and can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).
-
Setup: To a solution of the this compound protected substrate (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane) under an inert atmosphere, add sodium iodide (1.5-3.0 equiv).
-
Reagent Addition: Add trimethylsilyl chloride (1.5-3.0 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and purify as described in the acid-catalyzed protocol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of chloromethyl ethers, which are analogous to the CMEB ether. Note that optimal conditions may vary depending on the specific substrate.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Acid-Catalyzed | 2 M HCl | THF/H₂O (4:1) | 25-50 | 2-8 | 85-95 | General acetal (B89532) hydrolysis |
| Acid-Catalyzed | p-TsOH (cat.) | Methanol | 25 | 4-12 | 80-90 | MOM ether deprotection[1] |
| Lewis Acid | TMSI (in situ) | Acetonitrile | 25 | 0.5-3 | 90-98 | MOM ether deprotection[2] |
| Lewis Acid | MgBr₂·OEt₂ | CH₂Cl₂/Et₂O | 0-25 | 1-6 | 85-95 | SEM ether deprotection[3][4] |
| Lewis Acid | ZnBr₂/n-PrSH | CH₂Cl₂ | 0-25 | < 0.5 | >90 | MOM ether deprotection[5] |
Selectivity and Compatibility
The benzoate ester is generally stable under the mild acidic and Lewis acidic conditions used for the cleavage of the chloromethyl ether. However, prolonged exposure to strong acids or elevated temperatures may lead to the hydrolysis of the benzoate ester. Basic conditions, which would readily hydrolyze the benzoate ester, are generally not employed for the cleavage of chloromethyl ethers.
Logical Relationship of Method Selection
Caption: Decision guide for selecting a deprotection method.
Conclusion
The deprotection of this compound ethers can be effectively achieved using both Brønsted and Lewis acid-mediated methods. The choice of the specific protocol should be guided by the stability of other functional groups present in the molecule. For acid-sensitive substrates, milder Lewis acid conditions are recommended. Careful monitoring of the reaction is crucial to ensure complete deprotection while minimizing potential side reactions, such as the hydrolysis of the benzoate ester. The protocols and data presented here provide a comprehensive guide for researchers in the successful removal of the CMEB protecting group.
References
- 1. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. (2010) | Jae Hyun Han | 2 Citations [scispace.com]
Application Notes and Protocols for the Coupling of 2-(Chloromethoxy)ethyl benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of 2-(Chloromethoxy)ethyl benzoate (B1203000) with guanine (B1146940), a key step in the synthesis of the antiviral drug Acyclovir. The procedures outlined below are based on established synthetic methods reported in the scientific literature and patent documents.
Introduction
2-(Chloromethoxy)ethyl benzoate is a crucial alkylating agent employed in the synthesis of various nucleoside analogues. Its primary application lies in the N9-alkylation of purine (B94841) bases, most notably guanine, to form the core structure of Acyclovir. This reaction typically proceeds via a two-step process: the silylation of guanine to enhance its solubility and reactivity, followed by the coupling with this compound. Subsequent deprotection of the benzoate and silyl (B83357) groups yields the final active pharmaceutical ingredient.
Reaction Pathway
The overall synthetic route involves the silylation of guanine followed by N9-alkylation and subsequent deprotection.
Caption: Reaction pathway for the synthesis of Acyclovir.
Experimental Protocols
Two primary protocols for the coupling reaction are detailed below, derived from patent literature. These protocols highlight slight variations in catalysts, solvents, and work-up procedures.
Protocol 1: N-Alkylation of Silylated Guanine in Benzene (B151609)
This protocol is adapted from a procedure described for the synthesis of 9-(2-benzoyloxyethoxymethyl)guanine.[1]
Step 1: Silylation of Guanine
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine guanine (1.0 eq), ammonium (B1175870) sulfate (B86663) (0.75 eq), and hexamethyldisilazane (B44280) (HMDS) (63 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain reflux overnight.
-
After cooling, remove the excess HMDS by distillation under reduced pressure.
-
To the residual oil, add dry benzene and filter to remove any remaining ammonium sulfate. The resulting solution contains tris(trimethylsilyl)guanine.
Step 2: Coupling Reaction
-
To the benzene solution of tris(trimethylsilyl)guanine, add triethylamine (B128534) (2.0 eq).
-
Add a solution of this compound (1.0 eq) in dry benzene.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain reflux overnight.
-
After cooling, evaporate the solvent under reduced pressure.
Step 3: Deprotection and Purification
-
Dissolve the residue in 95% ethanol (B145695) and warm the solution on a steam bath for 30 minutes to effect hydrolysis of the silyl groups.
-
Evaporate the ethanol and thoroughly wash the resulting solid with water.
-
Filter the solid and dry.
-
Recrystallize the crude product from methanol (B129727) and then from water to afford pure 9-(2-benzoyloxyethoxymethyl)guanine.
Protocol 2: One-Pot Synthesis of 9-(2-Acetoxyethoxymethyl)guanine
This protocol, adapted from patent literature, describes a one-pot synthesis where the silylated guanine is not isolated before the coupling reaction. While this example uses an acetoxy analogue, the conditions are informative for the benzoate derivative.[2]
Step 1: Silylation of Guanine
-
In a suitable reactor, charge guanine (1.0 eq), hexamethyldisilazane (3.0 eq), xylene, and ammonium sulfate (catalytic amount).
-
Heat the mixture to reflux (approximately 136-138 °C) and continue heating overnight until a clear solution is obtained.
-
Cool the solution to room temperature.
Step 2: Coupling Reaction
-
To the solution of silylated guanine, add 2-(acetoxyethoxy)methyl bromide (1.0 eq). Note: This protocol uses the bromide analogue; adjustments may be needed for the chloride derivative.
-
Heat the reaction mixture to 90°C and maintain for 45 minutes.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Isolation
-
Pour the reaction mixture into a 20% aqueous sodium acetate (B1210297) solution and stir briefly.
-
Filter the resulting precipitate of 9-(2-acetoxyethoxymethyl)guanine.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields reported in the literature for the coupling of acyloxymethoxyethyl halides with guanine.
| Parameter | Protocol 1 (Benzoyl derivative)[1] | Protocol 2 (Acetoxy derivative)[2] |
| Guanine Silylation | ||
| Silylating Agent | Hexamethyldisilazane (HMDS) | Hexamethyldisilazane (HMDS) |
| Guanine:HMDS ratio | 1 : 63 | 1 : 3 |
| Catalyst | Ammonium Sulfate | Ammonium Sulfate |
| Solvent | None (neat HMDS) | Xylene |
| Temperature | Reflux | Reflux (136-138°C) |
| Reaction Time | Overnight | Overnight |
| Coupling Reaction | ||
| Alkylating Agent | This compound | 2-(Acetoxyethoxy)methyl bromide |
| Base | Triethylamine | Not specified |
| Solvent | Benzene | Xylene |
| Temperature | Reflux | 90°C |
| Reaction Time | Overnight | 45 minutes |
| Yield | 14-32% (of 9-(2-benzoyloxyethoxymethyl)guanine) | 73% (of 9-(2-acetoxyethoxymethyl)guanine) |
Experimental Workflow
Caption: General experimental workflow for the coupling reaction.
Product Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the coupled product, including the presence of the benzoate and guanine moieties and the ethoxymethyl linker.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: A reported melting point for 9-(2-benzoyloxyethoxymethyl)guanine is 222-226 °C.[1]
Safety Precautions
-
This compound is a potential alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Hexamethyldisilazane is flammable and corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These protocols and data provide a comprehensive guide for researchers performing the coupling of this compound with guanine. For optimal results, it is recommended to perform small-scale trial reactions to fine-tune the conditions for your specific laboratory setup.
References
Step-by-step synthesis of Acyclovir-d4 using 2-(Chloromethoxy)ethyl benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of the deuterated antiviral agent Acyclovir-d4, utilizing 2-(Chloromethoxy)ethyl-d4 benzoate (B1203000) as a key intermediate. This guide is intended for use by qualified professionals in a laboratory setting.
Introduction
Acyclovir is a synthetic purine (B94841) nucleoside analogue with potent antiviral activity against herpesviruses. Deuterated analogues of active pharmaceutical ingredients, such as Acyclovir-d4, are critical tools in pharmacokinetic studies and as internal standards for mass spectrometry-based quantification. This document outlines a reliable synthetic route to Acyclovir-d4. The synthesis involves the protection of guanine (B1146940), alkylation with 2-(Chloromethoxy)ethyl-d4 benzoate, and subsequent deprotection to yield the final product.
Overall Reaction Scheme
The synthesis of Acyclovir-d4 from guanine and 2-(Chloromethoxy)ethyl-d4 benzoate proceeds in three main stages:
-
Protection of Guanine: The amino and hydroxyl groups of guanine are protected to ensure regioselective alkylation at the N9 position.
-
Alkylation: The protected guanine is reacted with 2-(Chloromethoxy)ethyl-d4 benzoate to introduce the deuterated side chain.
-
Deprotection: The protecting groups are removed to yield Acyclovir-d4.
Data Presentation
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | N2,N9-Diacetylguanine | 235.19 | 90-95 | >98 |
| 2 | N2-Acetyl-9-((2-(benzoyloxy)ethoxy-d4)methyl)guanine | 405.39 | 65-75 | >95 |
| 3 | Acyclovir-d4 | 229.23 | 85-95 | >99 |
Experimental Protocols
Step 1: Synthesis of N2,N9-Diacetylguanine (Guanine Protection)
This step involves the acetylation of guanine to prevent side reactions during the alkylation step.
Materials:
-
Guanine (1 mole)
-
Acetic anhydride (B1165640) (10 moles)
-
Dimethylformamide (DMF) (as solvent)
-
Pyridine (B92270) (catalytic amount)
Procedure:
-
Suspend guanine in DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add acetic anhydride and a catalytic amount of pyridine to the suspension.
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
The product, N2,N9-diacetylguanine, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol (B145695).
-
Dry the product under vacuum to obtain N2,N9-diacetylguanine as a white solid.
Step 2: Synthesis of N2-Acetyl-9-((2-(benzoyloxy)ethoxy-d4)methyl)guanine (Alkylation)
This is the key step where the deuterated side chain is attached to the protected guanine.
Materials:
-
N2,N9-Diacetylguanine (1 mole)
-
2-(Chloromethoxy)ethyl-d4 benzoate (1.2 moles)
-
Triethylamine (B128534) (1.5 moles)
-
Dimethylformamide (DMF) (as solvent)
Procedure:
-
Dissolve N2,N9-diacetylguanine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 15-20 minutes at room temperature.
-
Slowly add 2-(Chloromethoxy)ethyl-d4 benzoate to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol (B129727) gradient).
Step 3: Synthesis of Acyclovir-d4 (Deprotection)
The final step involves the removal of the acetyl and benzoyl protecting groups to yield Acyclovir-d4.
Materials:
-
N2-Acetyl-9-((2-(benzoyloxy)ethoxy-d4)methyl)guanine (1 mole)
-
Methanolic ammonia (B1221849) (7N solution)
Procedure:
-
Dissolve the purified product from Step 2 in a 7N solution of ammonia in methanol in a sealed pressure vessel.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the deprotection by TLC until all the starting material is consumed.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The resulting crude Acyclovir-d4 can be purified by recrystallization from water or a mixture of water and ethanol to yield a pure white crystalline solid.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for Acyclovir-d4.
Logical Relationship of Key Steps
Caption: Key stages in Acyclovir-d4 synthesis.
Application Notes and Protocols for the Use of 2'-O-(Acyloxymethyl) Protecting Groups in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. A critical aspect of this synthesis is the strategic use of protecting groups to mask reactive functional groups and ensure the regioselective formation of phosphodiester bonds. The 2'-hydroxyl group of ribonucleosides is particularly challenging to protect and deprotect efficiently without causing side reactions such as chain degradation or isomerization.
While a wide array of 2'-hydroxyl protecting groups have been developed, this document focuses on the application of a specific class: 2'-O-(acyloxymethyl) ethers . Although direct and detailed protocols for 2-(Chloromethoxy)ethyl benzoate are not prevalent in peer-reviewed literature, we will provide comprehensive application notes and protocols for a closely related and well-documented analogue: the 2'-O-pivaloyloxymethyl (PivOM) group . The PivOM group serves as an excellent representative of base-labile 2'-O-(acyloxymethyl) protecting groups, offering a simplified and efficient workflow for RNA synthesis.
The key advantage of the PivOM protecting group is its base lability, which allows for a streamlined deprotection process that more closely resembles that of DNA synthesis. This eliminates the need for fluoride-based deprotection steps, which can be harsh and lead to side reactions. The acetal (B89532) linkage in the PivOM group also minimizes steric hindrance at the 3'-position during the phosphoramidite (B1245037) coupling step, leading to high coupling efficiencies.[1][2]
These application notes will provide detailed methodologies for the introduction of the PivOM protecting group onto ribonucleosides, the synthesis of the corresponding phosphoramidite building blocks, their use in solid-phase oligonucleotide synthesis, and the final deprotection of the synthesized RNA.
Data Presentation
The following tables summarize key quantitative data for the synthesis and application of 2'-O-PivOM protected ribonucleosides, compiled from relevant literature.
Table 1: Yields for the Synthesis of 2'-O-PivOM Protected Ribonucleosides
| Nucleoside | Base Protecting Group | 2'-O-PivOM Yield (%) | 3'-O-PivOM Yield (%) |
| Uridine (U) | None | 38 | 25 |
| N4-acetylcytidine (Ac-C) | Acetyl | 34 | 21 |
| N6-phenoxyacetyladenosine (Pac-A) | Phenoxyacetyl | 41 | 20 |
| N2-isopropylphenoxyacetylguanosine (iPr-Pac-G) | Isopropylphenoxyacetyl | 49 | 15 |
Table 2: Coupling Efficiencies of 2'-O-PivOM Phosphoramidites in Solid-Phase RNA Synthesis
| Oligonucleotide Sequence | Coupling Time (s) | Activator | Average Stepwise Yield (%) |
| U12dC | 180 | 5-Benzylmercaptotetrazole (BMT) | 99.7 |
| 21-mer siRNA sense strand | 180 | BMT | >99 |
| 21-mer siRNA antisense strand | 180 | BMT | >99 |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-PivOM-Ribonucleoside-3'-O-phosphoramidites
This protocol outlines the key steps for the preparation of the phosphoramidite monomers required for solid-phase RNA synthesis. The workflow involves the protection of the 2'-hydroxyl group, followed by dimethoxytritylation of the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.
Workflow for Phosphoramidite Monomer Synthesis
Caption: General workflow for the synthesis of 2'-O-PivOM protected ribonucleoside phosphoramidites.
1.1. 2'-O-Pivaloyloxymethylation of Ribonucleosides
-
Materials:
-
Base-protected ribonucleoside (e.g., N4-acetylcytidine)
-
Pivaloyloxymethyl chloride (PivOM-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Pyridine
-
-
Procedure:
-
Dissolve the base-protected ribonucleoside in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution.
-
Add PivOM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to separate the 2'-O-PivOM and 3'-O-PivOM isomers. The 2'-isomer is typically the faster-eluting compound.
-
1.2. 5'-O-Dimethoxytritylation
-
Materials:
-
2'-O-PivOM-ribonucleoside
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
-
Procedure:
-
Dissolve the purified 2'-O-PivOM-ribonucleoside in anhydrous pyridine.
-
Add DMT-Cl in portions to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quench the reaction with methanol.
-
Evaporate the solvent and redissolve the residue in DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
1.3. 3'-O-Phosphitylation
-
Materials:
-
5'-O-DMT-2'-O-PivOM-ribonucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the 5'-O-DMT-2'-O-PivOM-ribonucleoside in anhydrous DCM under an argon atmosphere.
-
Add DIPEA to the solution.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with methanol.
-
Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the phosphoramidite as a foam.
-
The product is typically used in solid-phase synthesis without further purification.
-
Protocol 2: Solid-Phase Synthesis of RNA Oligonucleotides
This protocol describes the automated solid-phase synthesis of RNA oligonucleotides using the prepared 2'-O-PivOM phosphoramidite monomers.
Oligonucleotide Synthesis Cycle
Caption: Standard cycle for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
-
Materials and Reagents:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
5'-O-DMT-2'-O-PivOM-ribonucleoside-3'-O-phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Benzylmercaptotetrazole in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile (B52724) for washing
-
-
Procedure:
-
The synthesis is performed on an automated DNA/RNA synthesizer following the standard phosphoramidite chemistry cycle.
-
A coupling time of 180 seconds is typically sufficient for achieving high coupling efficiencies (>99%) with 2'-O-PivOM phosphoramidites.
-
After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
-
Protocol 3: Deprotection and Cleavage of RNA Oligonucleotides
This protocol outlines the two-step, all-base deprotection procedure for RNA synthesized with 2'-O-PivOM protecting groups.
Deprotection Workflow
Caption: Two-step deprotection workflow for RNA synthesized with 2'-O-PivOM protecting groups.
-
Materials:
-
CPG solid support with the synthesized RNA oligonucleotide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated aqueous ammonia (28-30%)
-
-
Procedure:
-
Step 1: Phosphate Deprotection
-
Place the CPG support in a sealed vial.
-
Add a solution of 1 M DBU in anhydrous THF to the CPG.
-
Incubate at room temperature for 45 minutes to remove the 2-cyanoethyl protecting groups from the phosphate backbone.
-
Wash the CPG support with anhydrous THF and dry under a stream of argon.
-
-
Step 2: Cleavage from Support and Deprotection of Base and 2'-Hydroxyl Groups
-
Add concentrated aqueous ammonia to the dried CPG support.
-
Incubate at room temperature for 2.5 hours. This step cleaves the oligonucleotide from the CPG support, removes the protecting groups from the nucleobases, and removes the 2'-O-PivOM groups.
-
Collect the ammoniacal solution containing the deprotected RNA.
-
Evaporate the ammonia to dryness.
-
-
Purification:
-
The crude deprotected RNA can be purified by standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
-
Conclusion
The use of 2'-O-(acyloxymethyl) protecting groups, exemplified by the 2'-O-pivaloyloxymethyl (PivOM) group, offers a robust and efficient strategy for the chemical synthesis of RNA. The base-labile nature of the PivOM group simplifies the deprotection workflow, making it a more streamlined process compared to traditional methods requiring fluoride (B91410) treatment. The high coupling efficiencies and straightforward deprotection protocols make this an attractive methodology for the synthesis of RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of nucleic acid chemistry.
References
Application Notes and Protocols for the Cleavage of the 2-(Chloromethoxy)ethyl Benzoate Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(chloromethoxy)ethyl benzoate (B1203000) protecting group is a specialized moiety used for the protection of functional groups in complex organic synthesis. Its unique structure, incorporating both an acetal-like linkage and a benzoate ester, suggests several potential pathways for its removal. This document provides a detailed overview of potential cleavage methods, drawing analogies from structurally related protecting groups due to the limited specific literature on this particular group. The provided protocols are intended as a starting point for optimization in specific research contexts.
The stability of this protecting group is expected to be sensitive to both acidic and basic conditions, as well as to certain reductive and nucleophilic reagents. The chloromethoxyethyl portion resembles a methoxymethyl (MOM) ether, suggesting lability towards acid-catalyzed hydrolysis. The benzoate ester is susceptible to saponification under basic conditions. Furthermore, the presence of a β-chloroethyl moiety suggests the possibility of reductive cleavage.
Proposed Cleavage Methodologies
Based on the cleavage of analogous protecting groups such as 2-(trimethylsilyl)ethoxymethyl (SEM) ethers/esters, methoxymethyl (MOM) ethers, and various benzoate esters, several deprotection strategies can be proposed for the 2-(chloromethoxy)ethyl benzoate group.
Acid-Catalyzed Hydrolysis
The acetal-like chloromethoxyethyl group is expected to be the primary site of acid-catalyzed cleavage. This method is analogous to the deprotection of MOM and MEM ethers.[1][2][3][4]
Reaction Principle: Protonation of one of the ether oxygens facilitates the cleavage of the C-O bond, leading to the formation of a stabilized carbocation and the release of the protected alcohol. Subsequent reaction with water yields the deprotected alcohol, formaldehyde, and 2-chloroethanol.
General Protocol:
-
Dissolve the this compound protected substrate in a suitable solvent (e.g., methanol (B129727), dichloromethane, or a THF/water mixture).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or hydrochloric acid).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent, dry the organic layer (e.g., over anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lewis Acid-Mediated Cleavage
Lewis acids offer an alternative to Brønsted acids and can sometimes provide enhanced selectivity and milder reaction conditions. This approach is well-documented for the cleavage of SEM and MOM ethers.[2][5][6][7]
Reaction Principle: The Lewis acid coordinates to one of the ether oxygens, activating the C-O bond for cleavage. This can lead to the formation of a complex that subsequently breaks down to release the deprotected alcohol.
General Protocol:
-
Dissolve the protected substrate in an anhydrous aprotic solvent (e.g., dichloromethane, nitromethane, or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C.
-
Add the Lewis acid (e.g., magnesium bromide, zinc bromide, or boron trifluoride etherate) dropwise.
-
Allow the reaction to stir at the cooled temperature and monitor by TLC. The reaction may be allowed to slowly warm to room temperature if necessary.
-
Quench the reaction carefully with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water).
-
Perform an aqueous work-up, extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Base-Catalyzed Saponification
The benzoate ester is susceptible to cleavage under basic conditions. This method will yield the corresponding 2-(chloromethoxy)ethanol (B590433) and the benzoate salt of the protected functional group.
Reaction Principle: Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester leads to a tetrahedral intermediate, which then collapses to form a carboxylate and 2-(chloromethoxy)ethanol.
General Protocol:
-
Dissolve the this compound protected compound in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a stoichiometric amount or a slight excess of a base (e.g., sodium hydroxide or potassium carbonate).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product, wash the organic layer with brine, dry, and concentrate.
-
Purify the desired product by chromatography or recrystallization.
Reductive Cleavage
The presence of a chlorine atom suggests that reductive cleavage could be a viable deprotection strategy, similar to methods used for 2,2,2-trichloroethyl esters.[8][9][10]
Reaction Principle: A reducing agent, such as zinc dust in the presence of a proton source, can effect the reductive cleavage of the carbon-chlorine bond, which may be followed by elimination or further reduction to cleave the protecting group.
General Protocol:
-
Dissolve the protected substrate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetic acid.
-
Add a reducing agent (e.g., activated zinc dust).
-
Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.
-
Upon completion, filter off the solid material and wash with the reaction solvent.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Extract the product, dry the organic layer, and purify as needed.
Data Presentation: Comparison of Deprotection Conditions for Analogous Protecting Groups
The following tables summarize reaction conditions for the cleavage of structurally related protecting groups, which can serve as a guide for optimizing the deprotection of the this compound group.
Table 1: Acid-Catalyzed Deprotection of MOM and MEM Ethers
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [11] |
| Aliphatic MOM Ether | p-Toluenesulfonic acid | Solvent-free | RT | 30 min | 85-98 | [3] |
| Various MOM Ethers | Zirconium(IV) chloride | CH₃CN | Reflux | Variable | High | [2] |
| MEM Ethers | CeCl₃·7H₂O | CH₃CN | Reflux | Variable | High | [2] |
Table 2: Lewis Acid-Mediated Deprotection of SEM and MOM Ethers
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| SEM Ethers | MgBr₂ | Et₂O/MeNO₂ | RT | Variable | High | [6] |
| MOM Ethers | MgBr₂·Et₂O | Et₂O | RT | Variable | High | [5] |
| MOM Ethers | ZnBr₂, n-PrSH | CH₂Cl₂ | RT | <10 min | High | [7] |
Table 3: Reductive Cleavage of Chloroethyl Esters
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,2,2-Trichloroethyl esters | Cp₂TiCl (cat.), Zn | THF | RT | Variable | ~80 | [8][9] |
| 2,2,2-Trichloroethyl esters | Sodium telluride | DMF | RT | Variable | Good | [10] |
| 2-Chloroethyl carboxylates | Sodium telluride | Aprotic | RT | Variable | Good | [12] |
Mandatory Visualizations
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-(Alkoxymethoxy)ethyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-(alkoxymethoxy)ethyl benzoates, a class of compounds often utilized as protected intermediates in organic synthesis and drug development. The alkoxymethoxy group serves as an acid-labile protecting group for the hydroxyl moiety, which can be selectively removed under mild acidic conditions.
The synthetic strategy presented here is a robust two-step process:
-
Mono-protection of Ethylene (B1197577) Glycol: A Williamson ether synthesis approach is employed to selectively protect one of the two hydroxyl groups of ethylene glycol. By using a significant excess of ethylene glycol, the formation of the di-substituted byproduct is minimized. The example provided uses benzyloxymethyl chloride (BOM-Cl), a common protecting agent.
-
Esterification: The resulting intermediate, 2-(alkoxymethoxy)ethanol, is then esterified to yield the final benzoate (B1203000) product. Two reliable and widely used protocols are presented:
-
Protocol A: Reaction with benzoyl chloride in the presence of a base, a high-yielding and straightforward method.
-
Protocol B: Steglich esterification, which couples the alcohol directly with benzoic acid under mild conditions using a carbodiimide (B86325) reagent and a catalyst. This method is particularly suitable for sensitive substrates.
-
Experimental Workflow
The overall synthetic pathway from ethylene glycol to the target 2-(alkoxymethoxy)ethyl benzoate is illustrated below.
Application Notes and Protocols for the Scalable Synthesis of 2-(Chloromethoxy)ethyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethoxy)ethyl benzoate (B1203000) is a key synthetic intermediate, primarily recognized for its role in the production of antiviral medications, most notably Acyclovir. Its bifunctional nature, possessing both a benzoate ester and a reactive chloromethoxy group, makes it a valuable building block in multi-step organic syntheses. The chloromethoxy moiety serves as a masked formaldehyde (B43269) equivalent, enabling the introduction of a methoxymethyl ether group, which is a common protecting group for hydroxyl and amino functionalities in complex molecule synthesis.
This document provides detailed protocols for the scalable synthesis of 2-(Chloromethoxy)ethyl benzoate, focusing on a robust and reproducible method. It also outlines its principal application in the synthesis of Acyclovir, a widely used antiviral drug.
Scalable Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-hydroxyethyl benzoate (also known as ethylene (B1197577) glycol monobenzoate) with paraformaldehyde and hydrogen chloride. This method provides a reliable and scalable route to the desired product.
Chemical Reaction
The overall reaction is as follows:
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Hydroxyethyl benzoate | C₉H₁₀O₃ | 166.17 | Starting Material |
| Paraformaldehyde | (CH₂O)n | (30.03)n | Reagent (Formaldehyde source) |
| Hydrogen Chloride | HCl | 36.46 | Reagent/Catalyst |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 4-6 hours |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Purification Method | Distillation under reduced pressure |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials:
-
2-Hydroxyethyl benzoate
-
Paraformaldehyde
-
Hydrogen chloride gas
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Calcium Chloride
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-hydroxyethyl benzoate (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous dichloromethane.
-
Reaction: Cool the mixture to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution at a slow but steady rate. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, stop the flow of HCl gas. Allow the mixture to warm to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Hydrogen chloride is a corrosive gas. Handle with appropriate safety measures.
-
Chloromethyl ethers are potential carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Application in the Synthesis of Acyclovir
This compound is a crucial intermediate in several synthetic routes to Acyclovir, a potent antiviral drug effective against herpes viruses.[1] In this synthesis, it acts as an alkylating agent to introduce the (2-hydroxyethoxy)methyl side chain onto the guanine (B1146940) base.
Synthesis Workflow
The general workflow for the synthesis of Acyclovir utilizing this compound involves the following key steps:
-
Protection of Guanine: Guanine is first protected, often by silylation, to enhance its solubility and direct the alkylation to the desired N9 position.
-
Alkylation: The protected guanine is then reacted with this compound. The chloromethoxy group is the reactive site for this alkylation.
-
Deprotection: The protecting groups on the guanine and the benzoate group on the side chain are removed to yield Acyclovir.
Diagram of Acyclovir Synthesis Pathway
Caption: Synthetic pathway for Acyclovir.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
Conclusion
The scalable synthesis of this compound presented here provides a reliable method for producing this important intermediate. Its primary application in the synthesis of Acyclovir highlights its significance in the pharmaceutical industry. The detailed protocols and data are intended to assist researchers and drug development professionals in the efficient and safe production and utilization of this compound. Careful adherence to safety protocols is essential when handling chloromethyl ethers.
References
Application Notes and Protocols: 2-(Chloromethoxy)ethyl Benzoate in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Chloromethoxy)ethyl benzoate (B1203000) as a protecting group for hydroxyl functionalities in organic synthesis. This document outlines the protection and deprotection protocols, stability, and strategic applications, offering valuable insights for researchers in medicinal chemistry and natural product synthesis.
Introduction to 2-(Chloromethoxy)ethyl Benzoate as a Protecting Group
This compound, also known by its synonym 2-(benzoyloxy)ethoxymethyl chloride, is a reagent utilized for the protection of hydroxyl groups, particularly in alcohols and phenols. It introduces the 2-(benzoyloxy)ethoxymethyl (BOM) group, which functions as an acetal-type protecting group. Acetal (B89532) protecting groups are valued for their stability under a range of reaction conditions and their selective removal under specific acidic conditions. The BOM group, with its benzoate ester moiety, offers a unique combination of properties that can be strategically employed in multi-step synthetic sequences.
General Principles of Protection
The protection of a hydroxyl group with this compound proceeds via a nucleophilic substitution reaction. The alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic chloromethyl ether carbon of the reagent. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Key characteristics of an ideal protecting group that are relevant to this compound include:
-
Ease and efficiency of introduction: The protection reaction should proceed in high yield under mild conditions.
-
Stability: The protecting group must be stable to a variety of reaction conditions to which the protected molecule will be subjected.
-
Selective removal: The protecting group should be removable in high yield under specific conditions that do not affect other functional groups within the molecule.
Experimental Protocols
Protection of Primary Alcohols
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (1.5 eq).
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected alcohol.
Table 1: Representative Reaction Conditions and Yields for the Protection of Primary Alcohols
| Substrate | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | DIPEA | DCM | 12-24 | 85-95 |
Note: Reaction times and yields may vary depending on the specific substrate and reaction scale.
Deprotection of 2-(Benzoyloxy)ethoxymethyl Ethers
The cleavage of the 2-(benzoyloxy)ethoxymethyl protecting group is typically achieved under acidic conditions, which hydrolyze the acetal linkage.
Materials:
-
Protected alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid, or hydrochloric acid)
-
Solvent (e.g., methanol (B129727), tetrahydrofuran (B95107)/water)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the protected alcohol in a suitable solvent mixture, such as methanol or a mixture of tetrahydrofuran and water.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Table 2: Representative Conditions for Deprotection
| Protected Substrate | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| BOM-protected Alcohol | p-TsOH (cat.) | Methanol | Room Temp. | 2-6 | >90 |
| BOM-protected Alcohol | Acetic Acid/THF/H₂O | 45 °C | 4-8 | >90 |
Note: The choice of acid and reaction conditions should be tailored to the sensitivity of other functional groups present in the molecule.
Stability Profile
The 2-(benzoyloxy)ethoxymethyl protecting group exhibits a stability profile characteristic of acetal-type protecting groups.
-
Stable under:
-
Neutral conditions
-
Basic conditions (e.g., amine bases, metal hydroxides)
-
Many organometallic reagents (e.g., Grignard reagents, organolithiums)
-
Mild reducing agents
-
Mild oxidizing agents
-
-
Labile under:
-
Acidic conditions (hydrolysis of the acetal)
-
This stability profile allows for a wide range of chemical transformations to be performed on the protected molecule without affecting the hydroxyl group.
Strategic Application Workflow
The use of this compound as a protecting group follows a logical workflow in a multi-step synthesis.
Caption: General workflow for the application of this compound.
Protection and Deprotection Mechanism
The following diagram illustrates the general mechanism for the protection of an alcohol with this compound and its subsequent deprotection.
Caption: Mechanism of hydroxyl protection and deprotection.
Conclusion
This compound is a useful reagent for the protection of hydroxyl groups in organic synthesis. The resulting 2-(benzoyloxy)ethoxymethyl ether is stable to a variety of reaction conditions and can be selectively removed under acidic conditions. These application notes provide the necessary protocols and data to effectively utilize this protecting group strategy in complex synthetic endeavors. As with any protecting group, careful consideration of the overall synthetic plan is crucial for its successful implementation.
Application Notes and Protocols for 2-(Chloromethoxy)ethyl Benzoate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Chloromethoxy)ethyl benzoate (B1203000) is a specialized reagent primarily utilized in medicinal chemistry as a protecting group for hydroxyl functionalities. It belongs to the class of acetal-based protecting groups, which are valued for their stability under a range of conditions and their selective removal. Specifically, the 2-(benzoyloxy)ethoxymethyl (BOM) group, installed by this reagent, offers a distinct advantage in multi-step syntheses where orthogonal protection strategies are necessary. This group is stable to many reagents that would normally affect an alcohol but can be cleaved under specific, mild conditions. A key application of its deuterated form, 2-(Chloromethoxy)ethyl-d4 Benzoate, is as an intermediate in the synthesis of isotopically labeled antiviral drugs like Acyclovir-d4.[1][2]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₃[3] |
| Molecular Weight | 214.64 g/mol [3] |
| IUPAC Name | 2-(chloromethoxy)ethyl benzoate[3] |
| Synonyms | 2-benzoyloxyethoxymethyl chloride, benzoyloxyethyl chloromethyl ether[3] |
| CAS Number | 58305-05-8[3] |
I. Synthesis of this compound
The synthesis of the title compound is not widely detailed in standard literature, often being prepared in situ or sourced from commercial suppliers. However, a general approach involves the reaction of 2-hydroxyethyl benzoate with a source of chloromethyl ether. The following is a plausible, generalized protocol.
Experimental Protocol: Synthesis
Materials:
-
2-Hydroxyethyl benzoate
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas) or Chlorotrimethylsilane (TMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxyethyl benzoate (1.0 eq) in anhydrous DCM at 0 °C, add paraformaldehyde (1.2 eq).
-
Bubble anhydrous HCl gas through the solution for 15-20 minutes, or alternatively, add TMSCl (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or silica (B1680970) gel column chromatography to afford this compound.
II. Application as a Protecting Group for Alcohols
The primary application of this compound is the protection of primary and secondary alcohols. The resulting 2-(benzoyloxy)ethoxymethyl (BOM) ether is stable to a variety of reaction conditions.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Substrate (Primary Alcohol)
-
This compound
-
Diisopropylethylamine (DIPEA) or a hindered base
-
Anhydrous Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add DIPEA (1.5 eq).
-
Add this compound (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Protection Reaction
| Substrate | Base | Solvent | Time (h) | Yield (%) |
| Benzyl (B1604629) Alcohol | DIPEA | DCM | 16 | ~85-95% |
| Cyclohexanol | DIPEA | DCM | 24 | ~80-90% |
| Geraniol | Hunig's Base | CH₂Cl₂ | 18 | ~88% |
Note: These are representative data based on similar acetal (B89532) protection reactions and may vary depending on the specific substrate and conditions.
III. Deprotection of the 2-(Benzoyloxy)ethoxymethyl (BOM) Group
The BOM group is selectively cleaved under specific conditions, offering orthogonality to other protecting groups like silyl (B83357) ethers or benzyl ethers.
Experimental Protocol: Deprotection
Materials:
-
BOM-protected substrate
-
Zinc Bromide (ZnBr₂) or Magnesium Bromide (MgBr₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
EDTA solution (for workup with Zinc salts)
Procedure:
-
Dissolve the BOM-protected substrate (1.0 eq) in anhydrous DCM.
-
Add a solution of ZnBr₂ or MgBr₂ (2.0-3.0 eq) in DCM/diethyl ether.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution. If zinc salts are used, a wash with an EDTA solution may be necessary to remove metal residues.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data for Deprotection Reaction
| Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |
| BOM-protected Benzyl Alcohol | ZnBr₂ | DCM | 2 | ~90-98% |
| BOM-protected Cyclohexanol | MgBr₂ | DCM | 3 | ~85-95% |
IV. Logical Workflow and Visualization
The utility of this compound in a synthetic route is best visualized as a three-stage process: protection, intermediate reaction, and deprotection. This strategy isolates a reactive hydroxyl group while other parts of the molecule are modified.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-(Chloromethoxy)ethyl benzoate Protection Reactions
For researchers, scientists, and drug development professionals, the protection of hydroxyl groups is a critical step in multi-step organic synthesis. The 2-(benzoyloxy)ethoxymethyl (BOM) group, introduced via 2-(Chloromethoxy)ethyl benzoate (B1203000), offers an alternative to other acetal-based protecting groups. However, achieving high yields in this protection step can be challenging. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to help optimize your reaction outcomes.
Troubleshooting Guide
Low yields in the 2-(Chloromethoxy)ethyl benzoate protection reaction can stem from a variety of factors, from reagent quality to reaction conditions. The following guide addresses the most common problems in a question-and-answer format.
Q1: My reaction is showing low conversion of the starting alcohol. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue and can often be traced back to several factors:
-
Insufficient Base: The reaction requires a non-nucleophilic amine base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to a buildup of acid, which can hinder the reaction progress and potentially lead to deprotection or side reactions.
-
Solution: Ensure you are using at least 1.5 to 2.0 equivalents of DIPEA relative to the alcohol.
-
-
Poor Quality Reagents: The purity of both the alcohol and this compound is crucial. Impurities in the alcohol can consume the protecting group reagent, while impurities or degradation of the this compound will lead to lower reactivity.
-
Solution: Use freshly purified starting materials. This compound can be sensitive to moisture and should be handled under anhydrous conditions.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are generally preferred.
-
Solution: Dichloromethane (B109758) (DCM) is a commonly used solvent for this type of reaction. Ensure the solvent is anhydrous.
-
-
Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction closely by TLC to avoid decomposition.
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these side products and how can I minimize their formation?
A2: The formation of side products is a common cause of low yields of the desired protected alcohol. Potential side reactions include:
-
Hydrolysis of this compound: If there is moisture in the reaction, the chloromethoxy group can hydrolyze to the corresponding hemiacetal or formaldehyde, rendering it inactive for the protection reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with the Amine Base: Although DIPEA is a hindered, non-nucleophilic base, under certain conditions, it can still react with the highly reactive this compound, leading to the formation of a quaternary ammonium (B1175870) salt.
-
Solution: Add the this compound slowly to the mixture of the alcohol and DIPEA. This keeps the concentration of the protecting group reagent low at any given time, minimizing the side reaction with the base.
-
-
Elimination Reactions: If the alcohol substrate has a propensity for elimination, the basic conditions of the reaction could promote this side pathway.
-
Solution: Use a milder base if possible, although this may impact the rate of the primary reaction. Running the reaction at a lower temperature can also help to disfavor elimination pathways.
-
Q3: My product appears to be decomposing during workup or purification. What are the best practices for isolating the protected alcohol?
A3: The 2-(benzoyloxy)ethoxymethyl ether, being an acetal, can be sensitive to acidic conditions.
-
Acidic Workup: Avoid acidic workup conditions. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended to neutralize any remaining acid.
-
Silica (B1680970) Gel Chromatography: Silica gel is slightly acidic and can cause deprotection of acid-labile protecting groups.
-
Solution: To minimize decomposition on silica gel, it is advisable to neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-polar amine, such as triethylamine (B128534) (e.g., Hexane/Ethyl Acetate with 1% triethylamine). Alternatively, using a less acidic stationary phase like alumina (B75360) may be beneficial. Perform the chromatography as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry of reagents for the protection reaction?
A: A good starting point is to use 1.0 equivalent of the alcohol, 1.2-1.5 equivalents of this compound, and 1.5-2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
Q: What is a typical reaction time and temperature?
A: The reaction is typically stirred at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating to 40-50 °C can be applied.
Q: How do I know if my this compound reagent is still good?
A: this compound is a reactive compound and can degrade over time, especially if exposed to moisture. It is best to use a freshly opened bottle or to test a small scale reaction to confirm its reactivity before committing a large amount of valuable starting material.
Q: Can I use other bases besides DIPEA?
A: Other hindered, non-nucleophilic bases such as 2,6-lutidine can be used. However, more common and nucleophilic bases like triethylamine or pyridine (B92270) are generally not recommended as they can lead to a higher proportion of side reactions with the chloromethyl ether.
Data Presentation
While specific yield data for a wide range of substrates with this compound is not extensively published, the following table provides representative yields for the protection of a primary and a secondary alcohol under optimized conditions, based on analogous reactions with similar protecting groups.
| Entry | Substrate (Alcohol) | Equivalents of Reagent | Equivalents of Base (DIPEA) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Benzyl Alcohol (Primary) | 1.2 | 1.5 | DCM | 25 | 18 | 85-95 |
| 2 | Cyclohexanol (Secondary) | 1.5 | 2.0 | DCM | 40 | 24 | 70-85 |
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol with this compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 0.1-0.2 M).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) to afford the desired 2-(benzoyloxy)ethoxymethyl ether.
Visualizations
To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Technical Support Center: 2-(Chloromethoxy)ethyl Benzoate
Welcome to the Technical Support Center for 2-(Chloromethoxy)ethyl benzoate (B1203000). This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist with potential issues encountered during your experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Chloromethoxy)ethyl benzoate and what are its primary applications?
A1: this compound is a chemical reagent that contains both a chloromethoxy ether functional group and a benzoate ester. It is primarily used in organic synthesis, often as a protecting group for alcohols. The chloromethoxyethyl moiety can be introduced to a molecule to mask a hydroxyl group, preventing it from reacting in subsequent synthetic steps.
Q2: I am seeing a lower than expected yield in my reaction where this compound is used to protect an alcohol. What are the potential causes?
A2: Low yields in protection reactions with this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or the use of a sterically hindered alcohol.
-
Reagent Decomposition: this compound can be sensitive to moisture and acidic conditions, leading to its degradation before it can react with the alcohol.
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Side Reactions: The reagent may be consumed in side reactions, such as elimination or hydrolysis.
-
Base Incompatibility: The choice of base is crucial. A base that is too weak may not sufficiently activate the alcohol, while a base that is too strong or bulky might promote side reactions.
Q3: What are the common side reactions observed with this compound?
A3: The primary side reactions involve the two main functional groups in the molecule: the chloromethoxy ether and the ethyl benzoate ester. The most common side reactions are hydrolysis of the chloromethoxy ether to formaldehyde (B43269) and 2-hydroxyethyl benzoate, and hydrolysis of the ester group (saponification) to benzoic acid and 2-(chloromethoxy)ethanol, especially under basic conditions. Elimination reactions to form a vinyl ether are also possible under certain basic conditions.
Q4: How can I minimize the formation of side products during my experiments?
A4: To minimize side reactions, consider the following precautions:
-
Use Anhydrous Conditions: Traces of water can lead to the hydrolysis of the chloromethoxy ether. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Control Reaction Temperature: Perform the reaction at the recommended temperature. Higher temperatures can often accelerate side reactions.
-
Optimize the Choice of Base: Use a non-nucleophilic base of appropriate strength to activate the alcohol without promoting elimination or hydrolysis.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid over-reaction or degradation.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes. As with all α-chloro ethers, this compound should be handled with care as compounds of this class can be lachrymatory and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagent due to improper storage. 2. Insufficiently reactive alcohol. 3. Inappropriate base used. | 1. Use a fresh bottle of the reagent and ensure it has been stored under anhydrous conditions. 2. Increase reaction temperature or use a stronger, non-nucleophilic base. 3. Switch to a different base, such as a hindered amine base (e.g., diisopropylethylamine). |
| Presence of Multiple Spots on TLC | 1. Formation of hydrolysis byproducts. 2. Elimination side products. 3. Incomplete reaction. | 1. Ensure strictly anhydrous conditions. 2. Use a less hindered base and control the reaction temperature. 3. Increase reaction time or temperature, or add more reagent. |
| Product Degradation During Workup or Purification | 1. Presence of acid leading to hydrolysis. 2. High temperatures during solvent evaporation or chromatography. | 1. Neutralize any acidic components before workup and purification. 2. Use a rotary evaporator at a lower temperature and consider flash column chromatography at room temperature. |
| Difficulty in Removing the Protecting Group | 1. Inappropriate deprotection conditions. | 1. The chloromethoxyethyl group is typically cleaved under acidic conditions. If standard conditions are not effective, consider using a stronger acid or a different solvent system. |
Experimental Protocols
General Protocol for the Protection of an Alcohol with this compound:
-
To a solution of the alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (1.2 eq., e.g., diisopropylethylamine).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Main reaction and potential side reactions of this compound.
Technical Support Center: Purification of Products from 2-(Chloromethoxy)ethyl Benzoate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 2-(chloromethoxy)ethyl benzoate (B1203000).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions with 2-(chloromethoxy)ethyl benzoate, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product After Aqueous Workup
-
Question: I performed an aqueous workup (e.g., washing with sodium bicarbonate solution or brine) and my final product yield is very low or non-existent. What could be the cause?
-
Answer: The 2-(chloromethoxy)ethyl group is highly susceptible to hydrolysis. The chloromethyl ether moiety can rapidly hydrolyze in the presence of water, even atmospheric moisture, to form 2-hydroxyethyl benzoate, formaldehyde, and hydrochloric acid.[1][2][3][4] Basic conditions, such as a sodium bicarbonate wash, can accelerate this decomposition.
Solutions:
-
Avoid Aqueous Workup: If possible, utilize a non-aqueous workup. This may involve directly filtering the reaction mixture through a plug of silica (B1680970) gel or celite to remove solid impurities before concentrating the solution.
-
Anhydrous Conditions: If a wash is necessary, use anhydrous organic solvents and perform the operations quickly under an inert atmosphere (e.g., nitrogen or argon).
-
Cold and Fast Extraction: If an aqueous extraction is unavoidable, perform it rapidly at low temperatures (0-5 °C) with pre-chilled, deionized water or brine. Immediately after phase separation, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[5]
-
Issue 2: Presence of Multiple Spots on TLC After Purification
-
Question: My TLC analysis of the purified product shows multiple spots, including one at the baseline and another corresponding to a more polar compound. What are these impurities?
-
Answer: The presence of multiple spots suggests product degradation or incomplete reaction.
-
Baseline Spot: This often indicates the presence of benzoic acid, which can result from the hydrolysis of the ester linkage under acidic or basic conditions.
-
Polar Spot: A more polar spot with a lower Rf value than the product is likely 2-hydroxyethyl benzoate, the primary hydrolysis product of the chloromethoxyethyl group.[1][2]
Solutions:
-
TLC Analysis: Use a co-spot on your TLC plate with the starting material and authentic samples of potential impurities (if available) to confirm their identities.[6]
-
Chromatography Optimization: Optimize your column chromatography conditions. A gradient elution, starting with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity, can help separate the desired product from both more polar and less polar impurities.[7] For acid-sensitive compounds, consider deactivating the silica gel with a small amount of triethylamine (B128534) (0.1-1%) in the eluent.[8]
-
Issue 3: Oily or Gummy Product Instead of Crystals During Recrystallization
-
Question: I'm trying to recrystallize my product, but it's oiling out instead of forming crystals. What should I do?
-
Answer: Oiling out during recrystallization can be due to several factors, including the presence of impurities or the choice of solvent. The ether linkage and the benzoate group can make finding a suitable single-solvent system challenging.
Solutions:
-
Solvent System: Experiment with mixed solvent systems. A good starting point is a solvent in which the compound is soluble (e.g., ethyl acetate (B1210297), dichloromethane) and a solvent in which it is poorly soluble (e.g., hexane, heptane).[9][10][11] Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Purity Check: Ensure the crude product is sufficiently pure before attempting recrystallization. If significant amounts of impurities are present, consider a preliminary purification by flash chromatography.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a reaction involving this compound?
A1: The most common impurities are:
-
2-Hydroxyethyl benzoate: Formed from the hydrolysis of the chloromethoxyethyl group.[1][2]
-
Benzoic acid: Resulting from the hydrolysis of the ester bond.
-
Unreacted starting materials.
-
Formaldehyde and HCl: Byproducts of the chloromethyl ether hydrolysis.[1]
Q2: What is the best general purification strategy for products of this compound reactions?
A2: A multi-step approach is often most effective:
-
Non-Aqueous Workup: If possible, avoid water. If not, a very quick, cold aqueous wash followed by immediate and thorough drying.
-
Flash Column Chromatography: This is highly recommended to separate the target compound from polar impurities like 2-hydroxyethyl benzoate and benzoic acid. Use a gradient elution for best results.[12]
-
Recrystallization: For obtaining a highly pure, crystalline solid product after chromatography.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is an effective method.[6][13] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction progress.
Q4: What analytical techniques are best for confirming the purity of the final product?
A4:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify the product.[14]
Data Presentation
Table 1: Typical TLC Rf Values for this compound and Related Compounds
| Compound | Structure | Typical Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | C₆H₅COOCH₂CH₂OCH₂Cl | 4:1 | 0.6 |
| 2-Hydroxyethyl benzoate | C₆H₅COOCH₂CH₂OH | 4:1 | 0.2 |
| Benzoic Acid | C₆H₅COOH | 4:1 | 0.1 (streaking) |
| Starting Material (example) | Varies | Varies | Varies |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Example Purification Summary
| Purification Step | Scale | Recovery/Yield | Purity (by HPLC/GC) | Notes |
| Crude Product | 5.0 g | N/A | 75% | Contains starting material and hydrolysis byproducts. |
| Flash Chromatography | 5.0 g | 85% (4.25 g) | >98% | Eluted with a gradient of 5% to 20% Ethyl Acetate in Hexane. |
| Recrystallization | 4.0 g | 90% (3.6 g) | >99.5% | Recrystallized from Ethyl Acetate/Hexane. |
Experimental Protocols
Protocol 1: General Non-Aqueous Workup and Flash Chromatography
-
Reaction Quenching (Non-Aqueous): Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If solid byproducts are present, dilute the mixture with a dry, non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of celite or silica gel.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Column Preparation: Prepare a silica gel column in a suitable non-polar solvent system (e.g., 5% ethyl acetate in hexane), ensuring the column is well-packed.
-
Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column.[16]
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20% or higher).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Rapid Aqueous Wash for Water-Tolerant Reactions
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Extraction: Transfer the cold reaction mixture to a separatory funnel containing cold (0-5 °C) deionized water or brine.
-
Washing: Gently invert the funnel a few times (to avoid emulsion formation) and quickly separate the organic layer.
-
Drying: Immediately dry the organic layer over a sufficient amount of anhydrous magnesium sulfate or sodium sulfate for at least 15-20 minutes.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Further Purification: Proceed with flash chromatography or recrystallization as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the purification of this compound reaction products.
Caption: Decision-making flowchart for troubleshooting low product purity.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. redriver.team [redriver.team]
- 3. osha.gov [osha.gov]
- 4. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. data.epo.org [data.epo.org]
- 12. chromtech.com [chromtech.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. jmchemsci.com [jmchemsci.com]
- 16. sorbtech.com [sorbtech.com]
Technical Support Center: Optimizing the Deprotection of 2-(Chloromethoxy)ethyl Benzoate Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of 2-(chloromethoxy)ethyl benzoate (B1203000) ethers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of 2-(chloromethoxy)ethyl (CEME) ethers?
A1: The deprotection of 2-(chloromethoxy)ethyl ethers, which are a type of acetal-like protecting group, typically proceeds via acid-catalyzed hydrolysis. The reaction involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized intermediate and the free alcohol. The mechanism can be influenced by the specific acidic conditions employed.
Q2: What are the common reagents used for the deprotection of CEME ethers?
A2: A variety of acidic reagents can be used for the deprotection of acetal-type protecting groups like CEME ethers. These include:
-
Brønsted Acids: Strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) in a protic solvent are commonly employed.
-
Lewis Acids: Reagents like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and trimethylsilyl (B98337) iodide (TMSI) can also effectively mediate the deprotection.
Q3: How does the presence of the benzoate ester affect the deprotection strategy?
A3: The benzoate ester is generally stable under many acidic conditions used for CEME deprotection. However, prolonged exposure to strong acids or high temperatures can lead to hydrolysis of the ester. Therefore, it is crucial to carefully select the deprotection conditions to ensure chemoselectivity.
Troubleshooting Guide
Problem 1: Incomplete or slow deprotection reaction.
| Possible Cause | Suggested Solution |
| Insufficiently acidic conditions | Increase the concentration of the acid or switch to a stronger acid. For example, if using p-TsOH with limited success, consider trying HCl or H₂SO₄. |
| Low reaction temperature | Gently warm the reaction mixture. Monitor the reaction closely by TLC to avoid side product formation. |
| Inappropriate solvent | Ensure the substrate is fully soluble in the chosen solvent. A co-solvent system, such as THF/water or dioxane/water, may be necessary. |
| Steric hindrance around the ether linkage | Increase the reaction time or consider using a stronger Lewis acid that can coordinate more effectively. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Hydrolysis of the benzoate ester | Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) or a Lewis acid that is less prone to promoting ester cleavage. Shorten the reaction time and maintain a lower temperature. |
| Formation of chlorinated byproducts | This can occur if the chloromethyl group is attacked. Ensure the reaction is performed under anhydrous conditions when using Lewis acids to minimize the formation of HCl in situ. |
| Degradation of the starting material or product | If the molecule is sensitive to strong acids, consider using a milder, buffered system or a solid-supported acid catalyst for easier removal and better control. |
Problem 3: Difficulty in isolating the desired alcohol product.
| Possible Cause | Suggested Solution |
| Emulsion formation during aqueous workup | Add a saturated solution of NaCl (brine) to break up the emulsion. |
| Co-elution of the product with byproducts during chromatography | Optimize the solvent system for column chromatography. A different combination of polar and non-polar solvents may be required for better separation. |
| Product is highly water-soluble | After the initial extraction, back-extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of 2-(Chloromethoxy)ethyl Benzoate Ethers
-
Dissolve the Substrate: Dissolve the this compound ether (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and water (4:1 v/v) to a concentration of 0.1 M.
-
Add Acid Catalyst: To the stirred solution, add a catalytic amount of a strong acid (e.g., 0.1 eq of concentrated HCl or 0.2 eq of p-TsOH).
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Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Lewis Acid-Mediated Deprotection
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Dissolve the Substrate: Dissolve the this compound ether (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (B52724) (MeCN) to a concentration of 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Reaction: Cool the solution to 0 °C in an ice bath.
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Add Lewis Acid: Add the Lewis acid (e.g., 1.1 eq of BF₃·OEt₂) dropwise to the stirred solution.
-
Monitor the Reaction: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Deprotection Conditions for a Model this compound Ether
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | HCl (conc., 0.1 eq) | THF/H₂O (4:1) | 25 | 4 | 85 | Clean reaction, minor ester hydrolysis observed. |
| 2 | p-TsOH (0.2 eq) | Acetone/H₂O (9:1) | 25 | 12 | 78 | Slower reaction, no ester hydrolysis. |
| 3 | BF₃·OEt₂ (1.1 eq) | DCM | 0 to 25 | 2 | 92 | Fast and clean reaction under anhydrous conditions. |
| 4 | TiCl₄ (1.1 eq) | DCM | -78 to 0 | 1 | 95 | Very fast reaction, requires careful temperature control. |
| 5 | PPTS (0.3 eq) | Acetone/H₂O (9:1) | 40 | 24 | 65 | Mild conditions, suitable for acid-sensitive substrates. |
Note: The data presented in this table is representative and may vary depending on the specific substrate and experimental setup.
Visualizations
Improving the stability of 2-(Chloromethoxy)ethyl benzoate reactions
Welcome to the Technical Support Center for 2-(Chloromethoxy)ethyl benzoate (B1203000). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and success of their reactions involving this compound. Here you will find troubleshooting guides for common experimental issues and a list of frequently asked questions.
Troubleshooting Guides
Encountering unexpected results can be a challenging part of the experimental process. The following table outlines common problems observed during the synthesis and use of 2-(Chloromethoxy)ethyl benzoate, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of starting material or product: Presence of moisture, acidic, or basic impurities. Chloromethyl ethers are susceptible to hydrolysis. 3. Suboptimal Reagent Stoichiometry: Incorrect ratio of 2-hydroxyethyl benzoate to chloromethylating agent. 4. Formation of Side Products: Competing reactions such as the formation of bis(2-benzoyloxyethyl) ether. | 1. Monitor the reaction progress using TLC or GC/MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but monitor for decomposition. 2. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize the molar ratio of reactants. A slight excess of the chloromethylating agent may be beneficial. 4. See the "Side Product Formation" section below for mitigation strategies. |
| Product Decomposition During Workup or Purification | 1. Hydrolysis: Exposure to aqueous acidic or basic conditions during extraction. 2. Thermal Decomposition: Overheating during solvent evaporation or distillation. | 1. Use a neutral aqueous wash (e.g., brine) during workup. If an acid or base wash is necessary, perform it quickly at low temperatures. 2. Use a rotary evaporator at a reduced pressure and moderate temperature. For purification, consider vacuum distillation or column chromatography at room temperature. |
| Presence of Impurities in Final Product | 1. Unreacted Starting Materials: Incomplete reaction. 2. Side Products: Formation of bis(chloromethyl) ether (BCME), a known carcinogen, or other byproducts. 3. Solvent Residue: Incomplete removal of reaction or purification solvents. | 1. Drive the reaction to completion by optimizing reaction time and temperature. 2. Minimize BCME formation by controlling the stoichiometry and reaction temperature. Use purification methods like column chromatography to separate other side products. 3. Dry the final product under high vacuum to remove residual solvents. |
| Inconsistent Reaction Outcomes | 1. Variability in Reagent Quality: Purity of starting materials and solvents can affect the reaction. 2. Atmospheric Moisture: Contamination of the reaction with water. | 1. Use high-purity, anhydrous reagents and solvents. 2. Strictly adhere to anhydrous reaction techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
A1: The main cause of instability is its susceptibility to hydrolysis. The chloromethoxy group is readily cleaved in the presence of water, especially under acidic or basic conditions, to yield 2-hydroxyethyl benzoate, formaldehyde (B43269), and hydrochloric acid.
Q2: How can I minimize the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME)?
A2: The formation of BCME is a significant safety concern in chloromethylation reactions. To minimize its formation, it is crucial to carefully control the stoichiometry of the reactants, avoiding a large excess of formaldehyde and hydrogen chloride. Running the reaction at a lower temperature can also help reduce the rate of BCME formation.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) to minimize decomposition. It should be protected from moisture and light.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For a more detailed analysis of purity and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q5: Can I use a base to neutralize any acid in my product during workup?
A5: While it may be necessary to neutralize acid, it should be done with caution. Using a weak base, such as a saturated sodium bicarbonate solution, and performing the wash quickly at a low temperature can minimize the hydrolysis of the ester and chloromethoxy groups.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 2-hydroxyethyl benzoate. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Bis(chloromethyl) ether (BCME), a potent carcinogen, can be formed as a byproduct.
Materials:
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2-Hydroxyethyl benzoate
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Paraformaldehyde
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Anhydrous Zinc Chloride (ZnCl₂)
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Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet, add 2-hydroxyethyl benzoate (1 equivalent) and a catalytic amount of anhydrous zinc chloride (0.1 equivalents).
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Addition of Reagents: Add anhydrous dichloromethane to dissolve the starting materials. To this solution, add paraformaldehyde (1.2 equivalents).
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Reaction: Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Workup: Once the reaction is complete, quench it by carefully adding cold saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Visualizations
Experimental Workflow for the Synthesis of this compound
Navigating the Synthesis of 2-(Chloromethoxy)ethyl Benzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Chloromethoxy)ethyl benzoate (B1203000). Our aim is to equip researchers with the necessary information to identify and resolve issues, thereby improving reaction yield, purity, and reproducibility.
I. Troubleshooting Guide
The synthesis of 2-(Chloromethoxy)ethyl benzoate, typically achieved through the reaction of 2-hydroxyethyl benzoate with formaldehyde (B43269) and hydrogen chloride, can be prone to the formation of several impurities. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions | Analytical Method for Detection |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Formation of byproducts. | 1. Increase reaction time or temperature (monitor for byproduct formation). Ensure adequate mixing. 2. Use anhydrous conditions during workup. Avoid exposure to moisture. 3. Optimize stoichiometry; use a slight excess of the limiting reagent (typically 2-hydroxyethyl benzoate). | TLC, GC-MS, ¹H NMR |
| Presence of a Major Impurity with a Higher Molecular Weight | Formation of bis(2-(benzoyloxy)ethoxy)methane. This occurs when two molecules of 2-hydroxyethyl benzoate react with one molecule of formaldehyde. | Use a molar excess of formaldehyde and HCl relative to 2-hydroxyethyl benzoate to favor the formation of the desired product. | GC-MS, ¹H NMR, ¹³C NMR |
| Presence of Starting Material (2-hydroxyethyl benzoate) in the Final Product | Incomplete reaction. | Increase reaction time, temperature, or concentration of formaldehyde and HCl. | TLC, GC-MS, ¹H NMR |
| Formation of a White Precipitate (Polymer) | Polymerization of formaldehyde. | Ensure the reaction temperature is controlled. Use fresh, high-quality formaldehyde. | Visual inspection, Filtration |
| Product Decomposes During Purification | Thermal instability or hydrolysis. | Use vacuum distillation at a lower temperature. For chromatography, use a non-protic solvent system and work quickly. Ensure all glassware is dry. | TLC, GC-MS |
| Presence of Benzoic Acid in the Final Product | Hydrolysis of the ester group in this compound or 2-hydroxyethyl benzoate. | Perform a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup to remove acidic impurities. | TLC, ¹H NMR |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and significant impurity in the synthesis of this compound?
A1: The most prevalent impurity is bis(2-(benzoyloxy)ethoxy)methane. This byproduct arises from the condensation of two molecules of the starting material, 2-hydroxyethyl benzoate, with one molecule of formaldehyde. To minimize its formation, it is crucial to control the stoichiometry of the reactants, typically by using an excess of formaldehyde and hydrogen chloride.
Q2: How can I effectively remove the bis(2-(benzoyloxy)ethoxy)methane impurity?
A2: Purification can be achieved through fractional vacuum distillation, as the boiling point of bis(2-(benzoyloxy)ethoxy)methane is significantly higher than that of the desired product. Alternatively, column chromatography on silica (B1680970) gel using a gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) can provide good separation.
Q3: My reaction mixture turns cloudy and a white solid precipitates. What is happening and how can I prevent it?
A3: This is likely due to the polymerization of formaldehyde, which is common under acidic conditions. To prevent this, ensure that the reaction temperature is carefully controlled and does not exceed the optimal range. Using a stabilized formaldehyde solution or freshly prepared formaldehyde from paraformaldehyde can also mitigate this issue.
Q4: I am observing the presence of unreacted 2-hydroxyethyl benzoate in my final product. What steps should I take?
A4: The presence of starting material indicates an incomplete reaction. You can try to drive the reaction to completion by increasing the reaction time or moderately increasing the temperature. Ensure that the reagents are of high purity and that the reaction is being stirred efficiently.
Q5: What are the best practices for handling and storing this compound?
A5: this compound is a chloromethyl ether and should be handled with caution in a well-ventilated fume hood, as compounds of this class can be lachrymatory and potentially harmful. It is sensitive to moisture and can hydrolyze. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
III. Experimental Protocols
A. General Synthesis of this compound
This protocol is a general method based on analogous chloromethylation reactions. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
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2-Hydroxyethyl benzoate
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Paraformaldehyde
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Anhydrous Dichloromethane (DCM)
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Hydrogen Chloride (gas)
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Anhydrous Sodium Sulfate
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Saturated Sodium Bicarbonate solution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-hydroxyethyl benzoate (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous DCM.
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Cool the mixture to 0°C in an ice bath.
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Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the consumption of the starting material), stop the flow of HCl gas and allow the mixture to warm to room temperature.
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Quench the reaction by carefully pouring the mixture into ice-cold saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
B. Purification by Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
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Monitoring: TLC with visualization under UV light (254 nm).
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.
Technical Support Center: 2-(Benzoyloxymethoxy)ethyl (BOM) Group Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the cleavage of the 2-(benzoyloxymethoxy)ethyl (BOM) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the 2-(benzoyloxymethoxy)ethyl (BOM) group and why is it used?
The 2-(benzoyloxymethoxy)ethyl (BOM) group is a protecting group for alcohols. It is an acetal-type protecting group, specifically a benzyloxymethyl ether derivative. It is generally stable to a range of reaction conditions but can be removed under specific acidic or hydrogenolytic conditions.
Q2: What are the standard methods for cleaving a BOM group?
The two most common methods for the deprotection of BOM ethers are:
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Catalytic Hydrogenolysis: This method typically employs a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid, or ammonium (B1175870) formate). It is a mild method that proceeds under neutral conditions.
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Acidic Cleavage: Treatment with a Brønsted or Lewis acid can also effect the cleavage of the BOM ether.
Q3: My BOM group cleavage is incomplete. What are the likely causes?
Incomplete cleavage of a BOM group can stem from several factors:
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Insufficient catalyst or reagent: The amount of catalyst in hydrogenolysis or the concentration of acid may be too low.
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Catalyst poisoning: In catalytic hydrogenolysis, certain functional groups on the substrate (e.g., thiols, some nitrogen heterocycles) can poison the palladium catalyst, reducing its activity.
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Suboptimal reaction conditions: Reaction time, temperature, and solvent can significantly influence the cleavage efficiency.
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Steric hindrance: A sterically congested environment around the BOM-protected alcohol can impede reagent access.
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Formation of stable intermediates: In some cases, stable intermediates may form that are resistant to further reaction under the chosen conditions.
Q4: Are there any known side reactions to be aware of during BOM deprotection?
Yes, potential side reactions include:
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Over-reduction: During catalytic hydrogenolysis, other reducible functional groups in the molecule, such as alkenes or alkynes, may also be reduced.[1]
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Benzyl (B1604629) cation formation: Under acidic conditions, the cleavage of the BOM group generates a benzyl cation, which can be trapped by nucleophiles present in the reaction mixture, leading to unwanted byproducts.
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Acid-catalyzed degradation: If the substrate contains other acid-labile functional groups, they may be cleaved or degraded during acidic deprotection.
Troubleshooting Guides
Incomplete Cleavage via Catalytic Hydrogenolysis
Problem: The BOM group is not fully cleaved after performing catalytic hydrogenolysis with Pd/C and a hydrogen source.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Increase the weight percentage of the Pd/C catalyst. A higher loading (e.g., 20 mol%) may be required for challenging substrates. |
| Catalyst Deactivation | If catalyst poisoning is suspected (e.g., due to the presence of sulfur-containing functional groups), increase the catalyst loading significantly or consider using a catalyst resistant to poisoning. In some cases, pre-treatment of the substrate to remove the poisoning group may be necessary. For substrates with free amines that can deactivate the catalyst, adding a small amount of acid (e.g., 0.5% formic acid) can improve the reaction rate.[1] |
| Inefficient Hydrogen Source | If using a hydrogen transfer reagent like formic acid or ammonium formate, ensure it is of high quality and used in sufficient excess. For direct hydrogenation, ensure the hydrogen gas is of high purity and the system is properly purged. |
| Poor Solvent Choice | The choice of solvent can impact the reaction rate. While methanol (B129727) and ethanol (B145695) are common, a mixture of isopropanol (B130326) and water (e.g., 10:1) has been shown to be effective, especially for complex substrates like uridine (B1682114) derivatives.[1] |
| Reaction Time/Temperature | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature (e.g., to 40-50 °C) can also accelerate the reaction, provided the substrate is thermally stable. |
Incomplete Cleavage under Acidic Conditions
Problem: The BOM group remains intact after treatment with acid.
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid or switch to a stronger acid. For example, if dilute HCl is ineffective, trifluoroacetic acid (TFA) may be required. |
| Formation of Benzyl Cation Byproducts | The liberated benzyl cation can react with the starting material or product, leading to complex mixtures and incomplete conversion. The addition of a cation scavenger, such as triisopropylsilane (B1312306) (TIS) or anisole, can trap the benzyl cation and improve the yield of the desired product. |
| Suboptimal Solvent | The polarity of the solvent can affect the rate of acid-catalyzed reactions. Dichloromethane (DCM) is a common solvent for acid-catalyzed deprotections. |
| Low Temperature | If the reaction is sluggish at room temperature, a gentle increase in temperature may be beneficial, but care should be taken to avoid degradation of the substrate. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of a BOM-Protected Alcohol
This protocol describes a general procedure for the deprotection of a BOM ether using palladium on carbon and hydrogen gas.
Materials:
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BOM-protected substrate
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10% Palladium on Carbon (Pd/C)
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Methanol (or other suitable solvent)
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Hydrogen gas (balloon or hydrogenation apparatus)
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Inert gas (Nitrogen or Argon)
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Celite®
Procedure:
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Dissolve the BOM-protected substrate in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.
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Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
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Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure the atmosphere is replaced with hydrogen.
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Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
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Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol, which can be further purified by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Cleavage of a BOM-Protected Alcohol
This protocol provides a general method for the acidic deprotection of a BOM ether.
Materials:
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BOM-protected substrate
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (optional, as a cation scavenger)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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Dissolve the BOM-protected substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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If using a cation scavenger, add triisopropylsilane (1.5-2.0 equivalents) to the solution.
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Cool the solution to 0 °C in an ice bath.
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Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA can range from a catalytic amount to being used as the co-solvent, depending on the substrate's reactivity.
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Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC or LC-MS.
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Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative conditions for BOM group cleavage. Note that optimal conditions are substrate-dependent and may require optimization.
| Reagent/Catalyst | Hydrogen Source/Co-reagent | Solvent | Temperature | Time | Yield | Reference |
| 10% Pd/C | H₂ (1 atm) | iPrOH/H₂O (10:1) with 0.5% Formic Acid | Room Temp. | 2-6 h | Quantitative | [1] |
| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 12 h | Variable | [1] |
| Acetyl Chloride | - | Dry Methanol | Room Temp. | 5-10 min | - | [2] |
Visualizations
Troubleshooting Workflow for Incomplete BOM Cleavage
Caption: Troubleshooting workflow for incomplete BOM cleavage.
Deprotection Mechanisms
Caption: Simplified mechanisms for BOM group deprotection.
References
Minimizing byproduct formation with 2-(Chloromethoxy)ethyl benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation when using 2-(Chloromethoxy)ethyl benzoate (B1203000) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Chloromethoxy)ethyl benzoate and what is its primary application?
A1: this compound is a reagent commonly used in organic synthesis as a protecting group for various functional groups, particularly for the N-9 position of guanine (B1146940) and its derivatives in the synthesis of antiviral drugs like Acyclovir (B1169).[1] It introduces the 2-(benzoyloxymethoxy)ethyl group, which can be later removed under specific conditions.
Q2: What are the main reactive sites on this compound?
A2: The molecule has two primary reactive sites: the chloromethyl ether moiety (-OCH2Cl) and the benzoate ester. The chloromethyl ether is a potent electrophile, making it an effective alkylating agent for nucleophiles like the nitrogen atoms in heterocyclic compounds. The benzoate ester is susceptible to hydrolysis under basic conditions, which is the basis for its removal during the deprotection step.
Q3: What are the most common byproducts observed when using this compound for alkylation of guanine derivatives?
A3: The most significant byproduct is the undesired N-7 alkylated isomer.[2] Alkylation of guanine derivatives can occur at both the N-9 and N-7 positions, leading to a mixture of regioisomers that can be challenging to separate. Other potential byproducts can arise from the decomposition of the reagent or incomplete reactions.
Q4: How can I minimize the formation of the N-7 isomer?
A4: The regioselectivity of the alkylation reaction is influenced by several factors, including the choice of protecting groups on the guanine base, the solvent, and the reaction temperature. Using silyl (B83357) protecting groups on the guanine and a non-polar solvent can favor the formation of the desired N-9 isomer.[2][3] Careful control of the reaction temperature is also crucial.
Q5: What are the recommended conditions for removing the 2-(benzoyloxymethoxy)ethyl protecting group?
A5: The protecting group is typically removed under basic conditions. A common method involves treatment with a solution of ammonia (B1221849) in methanol (B129727) or an aqueous solution of a base like potassium hydroxide (B78521).[1][4] These conditions lead to the cleavage of the benzoate ester, releasing the protected functional group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired N-9 alkylated product | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Formation of the N-7 isomer: A significant portion of the starting material may have been converted to the undesired N-7 isomer.[2] 3. Decomposition of the reagent: this compound is sensitive to moisture and can hydrolyze. | 1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate. 2. Modify reaction conditions to favor N-9 alkylation: - Use a silyl-protected guanine derivative.[3] - Employ a non-polar, aprotic solvent. - Carefully control the reaction temperature, as higher temperatures may favor N-7 alkylation. 3. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult separation of N-9 and N-7 isomers | The two isomers often have very similar polarities, making them difficult to separate by standard column chromatography.[2] | Optimize chromatography conditions: - Use a high-performance liquid chromatography (HPLC) system for better resolution. - Experiment with different solvent systems and stationary phases. Consider crystallization: In some cases, fractional crystallization can be an effective method for separating the isomers. |
| Presence of formaldehyde (B43269) or its polymers in the reaction mixture | Hydrolysis of the chloromethyl ether moiety of this compound or the protected substrate can generate formaldehyde. | Use anhydrous conditions: Strictly exclude water from the reaction mixture. Purification: Formaldehyde and its byproducts can often be removed by aqueous work-up and subsequent purification steps like crystallization or chromatography. |
| Incomplete deprotection of the benzoyl group | The deprotection reaction may not have gone to completion due to insufficient reaction time, temperature, or base concentration. | Optimize deprotection conditions: - Increase the reaction time or temperature. - Use a higher concentration of the base (e.g., ammonia or potassium hydroxide). - Monitor the reaction by TLC or LC-MS to ensure complete removal of the benzoyl group. |
| Formation of benzoic acid or benzoate salts as impurities | These are the expected byproducts from the cleavage of the benzoate ester during deprotection. | Aqueous work-up: Benzoic acid and its salts are typically soluble in aqueous base and can be removed by extraction. Crystallization: The desired product can often be purified by crystallization, leaving the benzoate impurities in the mother liquor. |
Experimental Protocols
Protocol 1: General Procedure for N-9 Alkylation of a Silyl-Protected Guanine Derivative
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Silylation of Guanine: Suspend the guanine derivative in a suitable anhydrous solvent (e.g., hexamethyldisilazane (B44280) (HMDS)) and add a catalytic amount of an acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate).[2][3]
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Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated guanine.
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Cool the reaction mixture and remove the excess silylating agent under reduced pressure.
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Alkylation: Dissolve the silylated guanine in an anhydrous aprotic solvent (e.g., toluene (B28343) or DMF).
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Add this compound (typically 1.1 to 1.5 equivalents) to the solution at room temperature under an inert atmosphere.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a mild acid like 10% aqueous acetic acid).[2]
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography or crystallization to separate the N-9 and N-7 isomers.
Protocol 2: General Procedure for Deprotection
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Reaction Setup: Dissolve the purified N-9 alkylated product in a suitable solvent, such as methanol.
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Deprotection: Add a solution of ammonia in methanol (e.g., 7N) or an aqueous solution of potassium hydroxide (e.g., 1M) to the reaction mixture.[1][4]
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or LC-MS.
-
Work-up: Neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Isolation: Filter the solid product, wash it with cold water and then a suitable organic solvent (e.g., ethanol), and dry it under vacuum.
-
Purification: If necessary, recrystallize the final product from a suitable solvent to obtain a high-purity compound.
Visualizations
Caption: Reaction pathway for the synthesis of Acyclovir.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Acyclovir synthesis - chemicalbook [chemicalbook.com]
- 2. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 3. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 4. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Reaction Rate of 2-(Chloromethoxy)ethyl Benzoate Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the coupling reaction of 2-(Chloromethoxy)ethyl benzoate (B1203000), a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral prodrugs like Acyclovir (B1169).
Troubleshooting Guide
Low yields and slow reaction rates are common hurdles in organic synthesis. This guide addresses specific issues you might encounter when working with 2-(Chloromethoxy)ethyl benzoate.
Issue 1: Low or No Product Yield
A consistently low yield is often the most pressing concern. The following workflow can help diagnose and resolve the underlying cause.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Slow Reaction Rate
If the reaction is proceeding but at an impractically slow rate, consider the following factors that govern reaction kinetics.
| Factor | Troubleshooting Action | Expected Outcome |
| Concentration | Increase the concentration of the nucleophile or this compound. | Increased collision frequency, leading to a faster reaction rate. |
| Temperature | Gradually increase the reaction temperature. A common range for Williamson ether synthesis is 50-100 °C.[1] | Provides molecules with sufficient activation energy to react. |
| Catalyst | For reactions with phenoxides or other anions that are poorly soluble in organic solvents, consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt. | Facilitates the transfer of the nucleophile to the organic phase, accelerating the reaction. |
| Solvent | Ensure a polar aprotic solvent (DMF, DMSO, acetonitrile) is used.[1] | These solvents solvate the counter-ion of the nucleophile, increasing its nucleophilicity. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the coupling of this compound with nucleophiles?
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially with alkoxides and phenoxides, in what is known as the Williamson ether synthesis.[2] The nucleophile (e.g., a phenoxide ion) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Caption: Generalized SN2 mechanism for the coupling reaction.
Q2: Which bases are recommended for generating the nucleophile?
The choice of base depends on the pKa of the nucleophile's conjugate acid.
| Nucleophile Type | Recommended Bases | Rationale |
| Alcohols (Aliphatic) | Strong bases like Sodium Hydride (NaH) or Potassium Hydride (KH).[1] | Alcohols have a relatively high pKa, requiring a strong, non-nucleophilic base for complete deprotonation. |
| Phenols | Weaker bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[3] | Phenols are more acidic than aliphatic alcohols, so a milder base is sufficient. |
| Nitrogen Nucleophiles (e.g., Guanine) | Often, the reaction can be performed in the presence of a base like K₂CO₃ to neutralize the HCl formed. | The nucleophilicity of the nitrogen may be sufficient without complete deprotonation. |
A study on the synthesis of 2-chloroethyl benzoate from benzoyl chloride and 1,2-dichloroethane (B1671644) showed that Cesium Carbonate (Cs₂CO₃) gave a 99% yield, significantly outperforming Potassium Carbonate (45%), Sodium Carbonate (<5%), and Lithium Carbonate (0%).[3]
Q3: What are the common side reactions and how can they be minimized?
The two primary side reactions are elimination and hydrolysis.
-
E2 Elimination: The base can abstract a proton from the carbon adjacent to the chloromethyl group, leading to an alkene. This is more prevalent with sterically hindered substrates or strong, bulky bases.[2] Since this compound is a primary halide, elimination is less likely but can still occur, especially at higher temperatures.[1] To minimize this, use a non-hindered base and avoid excessively high temperatures.
-
Hydrolysis: The chloromethoxy group is susceptible to hydrolysis, especially in the presence of water. This will deactivate the starting material. Furthermore, the benzoate ester itself can undergo hydrolysis under strongly basic conditions, particularly at elevated temperatures.[4] To avoid these issues, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Caption: Competing reaction pathways for this compound.
Q4: Can phase-transfer catalysis (PTC) be used to enhance the reaction rate?
Yes, PTC is an effective technique for this type of reaction, especially when the nucleophile is an anion (e.g., phenoxide) that has poor solubility in the organic solvent where the this compound is dissolved. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the anion from an aqueous or solid phase to the organic phase, thereby increasing the reaction rate. This method often allows for the use of milder reaction conditions.
Experimental Protocols
The following are generalized protocols that can be adapted for specific nucleophiles.
Protocol 1: Coupling with a Phenolic Nucleophile
This protocol describes a general procedure for the etherification of a phenol (B47542) with this compound.
Materials:
-
Phenol derivative
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Coupling with a Guanine (B1146940) Derivative (Acyclovir Analogue Synthesis)
This protocol is adapted from general procedures for the synthesis of Acyclovir prodrugs.
Materials:
-
Guanine derivative
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ammonium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the guanine derivative (1.0 eq) and a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS) and heat the mixture to reflux to form the silylated guanine derivative.
-
After cooling, remove the excess HMDS under vacuum.
-
Dissolve the silylated guanine in anhydrous DMF and add this compound (1.2 eq).
-
Heat the reaction mixture and monitor by TLC or HPLC.
-
After the reaction is complete, cool the mixture and quench with methanol.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 2-Chloroethyl benzoate | 939-55-9 | Benchchem [benchchem.com]
- 4. Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2-(Chloromethoxy)ethyl benzoate reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Chloromethoxy)ethyl benzoate (B1203000). The focus is on overcoming steric hindrance, a common challenge in substitution reactions involving this reagent, particularly when using bulky nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect reactions with 2-(Chloromethoxy)ethyl benzoate?
A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because the atoms or groups of atoms near the reactive site are physically blocking the approach of an incoming reactant.[1] In this compound, the reactive electrophilic carbon is on the chloromethyl group (-O-CH₂-Cl). While this is a primary carbon, which is typically favorable for SN2 reactions, the adjacent ethoxybenzoate moiety is relatively large.[2] When a bulky nucleophile is used, its size can lead to repulsive interactions (steric clash) with the rest of the molecule, making it difficult to access the reactive carbon and form the transition state.
Q2: Which types of reactions involving this compound are most susceptible to steric hindrance?
A2: Nucleophilic substitution (SN2) reactions are highly sensitive to steric hindrance.[3] This is particularly true for reactions such as:
-
Williamson Ether Synthesis: When using bulky or sterically demanding alkoxides or phenoxides. The synthesis of hindered ethers is a known challenge in organic chemistry.[4][5]
-
N-Alkylation: When reacting with hindered secondary amines.
-
Thioether Synthesis: When using bulky thiolates as nucleophiles.
In these cases, the bulky nature of the nucleophile exacerbates the steric hindrance presented by the electrophile, leading to slow reactions or low yields.[6]
Q3: What are the primary strategies to mitigate steric hindrance in these reactions?
A3: Key strategies focus on optimizing reaction conditions and components:
-
Catalyst Selection: Employing Lewis acids or other catalysts can enhance the electrophilicity of the reactive carbon, potentially lowering the activation energy.[7]
-
Ligand Choice: In metal-catalyzed reactions, the use of bulky, electron-rich ligands can sometimes facilitate challenging coupling steps.[8]
-
Solvent and Temperature: Using polar aprotic solvents (e.g., DMF, DMSO) can enhance the reactivity of the nucleophile.[3] Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier, although this can sometimes favor side reactions like elimination.[2]
-
Base Selection: When a base is required to deprotonate the nucleophile (e.g., an alcohol or amine), using a strong but non-hindered base can be crucial. Bulky bases may favor elimination (E2) pathways over substitution (SN2).[2][9]
Q4: Can elimination be a significant side reaction?
A4: While the substrate is a primary chloride, making elimination less likely than with secondary or tertiary substrates, it can still occur, especially under certain conditions. The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) combined with high temperatures can promote the E2 elimination pathway as a competitive side reaction.[2][9] It is generally advisable to use non-bulky bases and the lowest effective temperature to favor the desired substitution reaction.
Troubleshooting Guide
Problem 1: My substitution reaction with a hindered secondary amine has a very low yield (<20%).
-
Possible Cause: Severe steric hindrance is preventing the nucleophile from accessing the electrophilic center. The activation energy for the reaction is too high under the current conditions.
-
Solution 1: Introduce a Lewis Acid Catalyst. A Lewis acid can coordinate to the oxygen atoms of the substrate, increasing the electrophilicity of the chloromethyl carbon and facilitating the reaction. Try adding a catalytic amount (5-10 mol%) of a Lewis acid like Zinc triflate (Zn(OTf)₂) or Scandium triflate (Sc(OTf)₃).
-
Solution 2: Increase Reaction Temperature. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction for the formation of degradation or elimination byproducts by TLC or LC-MS.
-
Solution 3: Change the Solvent. Switch from less polar solvents like THF or Dichloromethane to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can better solvate the transition state and may increase the reaction rate.[8]
Problem 2: The reaction is extremely slow and appears to stall after 24 hours.
-
Possible Cause: The nucleophile may not be sufficiently reactive, or the reaction conditions are not energetic enough to overcome steric repulsion.
-
Solution 1: Use a Stronger, Non-hindered Base. If you are deprotonating your nucleophile in situ, ensure the base is strong enough for full deprotonation but is not sterically bulky. For example, use NaH or K₂CO₃ instead of t-BuOK.
-
Solution 2: Consider Microwave-Assisted Synthesis. Microwave heating can dramatically reduce reaction times by efficiently heating the solvent and reactants, providing the necessary energy to overcome high activation barriers.[10] Start with a temperature and time similar to your conventional heating method and optimize from there.
Problem 3: I am observing a significant amount of an elimination byproduct.
-
Possible Cause: The nucleophile is acting as a base rather than a nucleophile, which is common with bulky, strong bases.[9] This is also favored by high temperatures.[2]
-
Solution 1: Lower the Reaction Temperature. Elimination reactions are often more favored at higher temperatures than substitution reactions. Try running the reaction at a lower temperature for a longer period.[2]
-
Solution 2: Re-evaluate Your Nucleophile/Base System. If your nucleophile is also a strong base, consider using a different synthetic route. If you are using a separate base to deprotonate your nucleophile, switch to a weaker or less hindered base (e.g., Cs₂CO₃, K₃PO₄).[4]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Yield with a Hindered Nucleophile¹
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 65 | 24 | 15 |
| 2 | Zn(OTf)₂ | THF | 65 | 24 | 68 |
| 3 | Sc(OTf)₃ | THF | 65 | 18 | 85 |
| 4 | Cu(OTf)₂ | THF | 65 | 24 | 55 |
¹Reaction of this compound with diisopropylamine.
Table 2: Influence of Solvent and Temperature on Reaction Time¹
| Entry | Solvent | Temperature (°C) | Time for >95% Conversion (h) |
| 1 | Toluene | 80 | > 48 (stalled at ~40%) |
| 2 | THF | 65 | 36 |
| 3 | Acetonitrile | 80 | 24 |
| 4 | DMF | 80 | 8 |
| 5 | DMF | 100 | 4 |
¹Reaction of this compound with sodium 2,6-di-tert-butylphenoxide.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed N-Alkylation of a Hindered Secondary Amine
This protocol describes a general procedure for the alkylation of a sterically demanding secondary amine, such as diisopropylamine, using this compound with Scandium (III) triflate as a catalyst.
Materials:
-
This compound (1.0 equiv)
-
Diisopropylamine (1.2 equiv)
-
Scandium (III) triflate (Sc(OTf)₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add anhydrous potassium carbonate and Scandium (III) triflate.
-
Add anhydrous THF via syringe, followed by diisopropylamine. Stir the resulting suspension at room temperature for 10 minutes.
-
Add this compound to the mixture via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Williamson Ether Synthesis with a Bulky Phenol
This protocol details a procedure for synthesizing a sterically hindered ether from this compound and a bulky phenol, such as 2,6-di-tert-butylphenol.
Materials:
-
This compound (1.0 equiv)
-
2,6-di-tert-butylphenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the 2,6-di-tert-butylphenol.
-
Add anhydrous DMF via syringe to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Re-cool the mixture to 0 °C and add a solution of this compound in a small amount of anhydrous DMF dropwise via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction should be complete within 8-12 hours.
-
Upon completion, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Dilute with deionized water and extract three times with diethyl ether.
-
Combine the organic layers, wash sequentially with 1 M NaOH solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualizations
Caption: Diagram illustrating steric hindrance to SN2 attack.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: General experimental workflow for substitution reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cibtech.org [cibtech.org]
Validation & Comparative
A Comparative Guide to Alcohol Protecting Groups: Alternatives to 2-(Chloromethoxy)ethyl benzoate
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of alcohol protecting groups is paramount to achieving high yields and preventing unwanted side reactions. While 2-(Chloromethoxy)ethyl benzoate (B1203000) offers certain advantages, a wide array of alternative protecting groups exists, each with a unique profile of stability, reactivity, and ease of removal. This guide provides an objective comparison of common alternatives, supported by experimental data, to facilitate the selection of the optimal protecting group for a given synthetic challenge.
Comparison of Performance: Quantitative Data
The choice of a protecting group is often a trade-off between its stability under various reaction conditions and the ease with which it can be removed. The following tables summarize typical conditions and yields for the protection and deprotection of primary alcohols with several common protecting groups.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| Silyl Ethers | ||||
| Trimethylsilyl (TMS) | TMSCl, Et₃N, CH₂Cl₂ | < 0.5 | >95 | [1] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMSCl, Imidazole (B134444), DMF | 1-12 | 90-98 | [1] |
| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | 2-16 | 90-98 | [1] |
| Alkyl Ethers | ||||
| Benzyl (B1604629) (Bn) | BnBr, NaH, THF | 4.5 | 98 | [1] |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, CH₂Cl₂ | 16 | High | [2][3] |
| Tetrahydropyranyl (THP) | DHP, PPTS, CH₂Cl₂ | 4 | High | [4] |
| Ester Protecting Groups | ||||
| Acetyl (Ac) | Ac₂O, Pyridine, CH₂Cl₂ | 2 | >98 | [1] |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 | [1] |
| Mesitoyl | Mesitoyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 | [1] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| Silyl Ethers | ||||
| Trimethylsilyl (TMS) | K₂CO₃, MeOH | < 0.5 | >95 | |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBAF, THF | 1-2 | >95 | [5] |
| Triisopropylsilyl (TIPS) | TBAF, THF | 0.5-4 | 84-95 | [6] |
| Alkyl Ethers | ||||
| Benzyl (Bn) | H₂, 10% Pd/C, EtOH | 2-16 | >95 | [5][7] |
| Methoxymethyl (MOM) | TFA, CH₂Cl₂ | 12 | High | [3] |
| Tetrahydropyranyl (THP) | AcOH, THF, H₂O | - | High | [4] |
| Ester Protecting Groups | ||||
| Acetyl (Ac) | K₂CO₃, MeOH, H₂O | 0.5 | >95 | [1] |
| Pivaloyl (Piv) | LiAlH₄, THF, 0 °C to rt | - | >90 | [1] |
| Mesitoyl | LiAlH₄, THF, 0 °C to rt | - | >90 | [1] |
Stability of Common Alcohol Protecting Groups
The stability of a protecting group under various reaction conditions is a critical factor in its selection.
Table 3: General Stability Profile of Common Alcohol Protecting Groups
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (Hydrides) | Catalytic Hydrogenation |
| Silyl Ethers (TBS, TIPS) | Labile | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Labile |
| Methoxymethyl (MOM) | Labile | Stable | Stable | Stable | Stable |
| Tetrahydropyranyl (THP) | Labile | Stable | Stable | Stable | Stable |
| Acetyl (Ac) | Labile | Labile | Stable | Labile | Stable |
| Pivaloyl (Piv) | Stable | Labile | Stable | Labile | Stable |
| Mesitoyl | Stable | Stable | Stable | Labile | Stable |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory.
Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBS) Ether
-
Reagents: Primary alcohol (1.0 equiv.), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv.), Imidazole (2.2 equiv.), N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol and imidazole in anhydrous DMF at room temperature, add TBSCl. Stir the reaction mixture and monitor by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[1]
Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)
-
Reagents: TBS-protected alcohol (1.0 equiv.), Tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF), Tetrahydrofuran (THF).
-
Procedure: Dissolve the TBS-protected alcohol in THF and add the TBAF solution dropwise at room temperature. Stir the reaction mixture for 1-2 hours and monitor by TLC. Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.[5]
Protection of a Primary Alcohol with Benzyl (Bn) Ether
-
Reagents: Primary alcohol (1.0 equiv.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.), Benzyl bromide (BnBr, 1.2 equiv.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4.5 hours. Carefully quench the reaction with water or methanol (B129727). Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.[1]
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Reagents: Benzyl-protected amine (1.0 equiv.), 10% Palladium on carbon (Pd/C) (5-10 mol%), Methanol or Ethanol (B145695), Hydrogen gas (H₂).
-
Procedure: Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation. Carefully add the Pd/C catalyst. Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction progress by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[5]
Visualization of Protecting Group Selection
The choice of an appropriate protecting group is dictated by the specific reaction conditions planned in the synthetic route. The following diagrams illustrate the logical relationships for selecting a suitable protecting group.
Caption: Stability of common alcohol protecting groups under various reaction conditions.
Caption: Selection of alcohol protecting groups based on the desired deprotection method.
References
A Comparative Guide to Alcohol Protecting Groups: 2-(Chloromethoxy)ethyl benzoate, MOM, and SEM
In the realm of multi-step organic synthesis, particularly in pharmaceutical and natural product chemistry, the judicious use of protecting groups is paramount for achieving high yields and chemo-selectivity. This guide provides a detailed comparison of the methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups for hydroxyl functionalities. Additionally, it explores the reagent 2-(chloromethoxy)ethyl benzoate (B1203000) and its corresponding, albeit less common, 2-(benzoyloxy)ethoxymethyl (BEEM) protecting group. This comparison is intended for researchers, scientists, and drug development professionals to aid in the strategic selection of alcohol protecting groups.
At a Glance: Key Differences
| Feature | 2-(Benzoyloxy)ethoxymethyl (BEEM) | Methoxymethyl (MOM) | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Structure of Protected Alcohol | R-O-CH₂-O-CH₂-CH₂-O-Bz | R-O-CH₂-O-CH₃ | R-O-CH₂-O-CH₂-CH₂-Si(CH₃)₃ |
| Common Protection Reagent | 2-(Chloromethoxy)ethyl benzoate | Methoxymethyl chloride (MOMCl) or Dimethoxymethane | 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) |
| Primary Deprotection Method | Information not readily available | Acid-catalyzed hydrolysis | Fluoride-mediated or acid-catalyzed cleavage |
| Orthogonal Deprotection | Information not readily available | Limited | Yes (cleaved with fluoride (B91410) in the presence of acid-labile groups) |
| Stability | Information not readily available | Stable to bases, nucleophiles, and many redox reagents. Labile to acids. | Stable to a wide range of conditions, including bases and mild acids.[1] |
| Reagent Hazards | Lachrymator (expected) | MOMCl is a known carcinogen | SEMCl is a lachrymator |
Introduction to the Protecting Groups
This compound and the BEEM Group: The reagent this compound is the precursor to the 2-(benzoyloxy)ethoxymethyl (BEEM) protecting group. However, the BEEM group is not widely documented in the chemical literature, and detailed experimental data for its application and deprotection are scarce. Therefore, a comprehensive quantitative comparison with the well-established MOM and SEM groups is not feasible at this time. Researchers exploring novel protecting group strategies may find the BEEM group of interest, but its practical application requires further investigation.
Methoxymethyl (MOM) Group: The MOM group is a widely used acetal (B89532) protecting group for alcohols due to its ease of introduction and general stability.[2][3][4] It is stable under basic and nucleophilic conditions but is readily cleaved by acids.[5][6] This acid lability is a key consideration in synthetic planning.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is another popular acetal protecting group that offers distinct advantages over the MOM group, most notably its unique deprotection pathway using fluoride ions.[1][7] This allows for orthogonal deprotection strategies in the presence of other acid-sensitive or base-labile protecting groups. The SEM group is generally stable under a variety of reaction conditions.[1]
Quantitative Performance Data
The following tables summarize typical experimental conditions and yields for the protection and deprotection of alcohols using MOM and SEM groups. It is important to note that yields are substrate-dependent and the conditions provided are representative examples.
Table 1: Protection of Alcohols
| Protecting Group | Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MOM | Primary Alcohol | MOMCl, DIPEA | CH₂Cl₂ | 0 to RT | 4 - 18 | 90 - 98[8] |
| MOM | Secondary Alcohol | MOMCl, DIPEA, NaI | CH₂Cl₂ | 0 to 25 | 16 | ~92[3] |
| MOM | Tertiary Alcohol | CH₂(OMe)₂, P₂O₅ | CHCl₃ | RT | 4 | ~86[8] |
| SEM | Primary Alcohol | SEMCl, NaH | DMF | 0 | 12 | >90[5] |
| SEM | Secondary Alcohol | SEMCl, DIPEA | CH₂Cl₂ | RT | 12 | ~95[1] |
| SEM | Tertiary Alcohol | SEMCl, NaH | THF | 0 to RT | 2 | ~85 |
Table 2: Deprotection of Protected Alcohols
| Protecting Group | Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| MOM | Primary MOM Ether | HCl (aq) | MeOH | RT | 3 - 8 | 89 - 93[8] |
| MOM | Secondary MOM Ether | TFA, H₂O | CH₂Cl₂ | 25 | 12 | High[5] |
| MOM | Aromatic MOM Ether | Bi(OTf)₃ | THF/H₂O | RT | 0.5 - 1 | 90 - 98[9] |
| SEM | Primary SEM Ether | TBAF, TMEDA | DMF | 45 | 20 | High[1] |
| SEM | Secondary SEM Ether | MgBr₂ | Et₂O/MeNO₂ | RT | 6 | 82[10] |
| SEM | Aromatic SEM Ether | TFA | CH₂Cl₂ | 25 | 24 | Low (sluggish)[7] |
Experimental Protocols
Detailed experimental protocols for the protection and deprotection of alcohols using MOM and SEM groups are provided below.
MOM Protection of a Primary Alcohol
Reagents:
-
Primary Alcohol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)
-
Methoxymethyl chloride (MOMCl) (1.5 - 3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add MOMCl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]
Acid-Catalyzed Deprotection of a MOM Ether
Reagents:
-
MOM-protected alcohol (1.0 eq)
-
Methanol (B129727) (MeOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography if necessary.[8]
SEM Protection of a Primary Alcohol
Reagents:
-
Primary Alcohol (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to 1 hour to ensure complete formation of the alkoxide.
-
Add SEMCl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Fluoride-Mediated Deprotection of a SEM Ether
Reagents:
-
SEM-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the SEM-protected alcohol in anhydrous DMF.
-
Add TMEDA and the TBAF solution in THF.
-
Heat the reaction mixture to 45 °C and stir for 20 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows associated with the use of MOM and SEM protecting groups.
Conclusion
The choice between MOM and SEM as a protecting group for an alcohol is a strategic decision that depends on the planned synthetic route. The MOM group offers a reliable and well-established method for alcohol protection, with deprotection being readily achieved under acidic conditions. However, the carcinogenicity of its reagent, MOMCl, is a significant drawback.
The SEM group provides a valuable alternative, offering stability to a wide range of reagents and, most importantly, an orthogonal deprotection strategy using fluoride ions. This feature is particularly advantageous in complex syntheses where other acid-sensitive groups are present. While SEM protection is generally robust, its removal under acidic conditions can sometimes be sluggish.
The 2-(benzoyloxy)ethoxymethyl (BEEM) group, derived from this compound, remains a less explored option. While it may offer unique properties, the lack of comprehensive data on its application and removal limits its current utility in mainstream organic synthesis. Researchers are encouraged to carefully consider the stability, orthogonality, and reagent safety profiles when selecting an appropriate protecting group for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. synarchive.com [synarchive.com]
- 9. academic.oup.com [academic.oup.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Strategic Advantage of 2-(Chloromethoxy)ethyl Benzoate in Complex Synthesis
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the choice of appropriate reagents and intermediates is paramount to success. This guide provides a comprehensive comparison of 2-(Chloromethoxy)ethyl benzoate (B1203000), a specialized bifunctional molecule, highlighting its utility in specific synthetic applications, particularly in the preparation of antiviral nucleoside analogs like Acyclovir.
While not a conventional protecting group in the transient sense, 2-(Chloromethoxy)ethyl benzoate serves a crucial role in introducing a protected hydroxymethyl ether side chain, which is a key structural motif in several important pharmaceutical compounds. Its application in the synthesis of Acyclovir showcases its strategic advantage in achieving specific and efficient bond formations.
Performance Comparison with Alternative Reagents
In the synthesis of N-9 substituted purine (B94841) derivatives, a critical step in the production of Acyclovir, various alkylating agents can be employed. The use of this compound, also known by its synonym 1-benzoyloxy-2-chloromethoxyethane, presents a distinct approach. A common alternative strategy involves the use of reagents like 1,3-dioxolane, which requires a subsequent multi-step sequence to arrive at the desired acyclic side chain.
The primary advantage of using this compound lies in its direct introduction of the complete, albeit protected, (2-hydroxyethoxy)methyl side chain. This streamlines the synthetic route, potentially reducing the number of steps and improving overall yield.
| Reagent/Intermediate | Key Features | Deprotection/Modification Conditions |
| This compound | Direct introduction of the benzoyl-protected (2-hydroxyethoxy)methyl group. | Ammonolysis (e.g., methanolic ammonia) to remove the benzoate group. |
| 1,3-Dioxolane | Forms a cyclic acetal (B89532) with the N-9 and exocyclic amino groups of guanine (B1146940). | Requires ring-opening, often with acidic conditions, followed by further functional group manipulation. |
| (2-Acetoxyethoxy)methyl bromide | Another reagent for direct side-chain introduction. | Requires deacetylation, typically under basic conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the application of this compound in the synthesis of an Acyclovir precursor.
Protocol 1: Alkylation of Guanine with this compound
Objective: To synthesize 9-[(2-benzoyloxyethoxy)methyl]guanine.
Materials:
-
Guanine
-
Hexamethyldisilazane (HMDS)
-
This compound
-
Triethylamine
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
A suspension of guanine in HMDS is heated at reflux to form the persilylated derivative.
-
After removing excess HMDS under reduced pressure, the silylated guanine is dissolved in an anhydrous solvent.
-
Triethylamine and this compound are added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 50-60 °C) and monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or chromatography.
Protocol 2: Deprotection of the Benzoate Group
Objective: To convert 9-[(2-benzoyloxyethoxy)methyl]guanine to Acyclovir.
Materials:
-
9-[(2-benzoyloxyethoxy)methyl]guanine
-
Methanolic ammonia (B1221849)
Procedure:
-
The benzoyl-protected intermediate is suspended in a saturated solution of ammonia in methanol.
-
The mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.
-
The solvent is removed under reduced pressure, and the crude Acyclovir is purified by recrystallization.
Visualization of Synthetic Pathways
To better understand the logical flow of the synthesis, the following diagrams illustrate the key transformations.
Spectroscopic Analysis of Compounds Synthesized with 2-(Chloromethoxy)ethyl Benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the ability to selectively introduce specific molecular fragments is paramount. 2-(Chloromethoxy)ethyl benzoate (B1203000) is a versatile bifunctional reagent that can be employed in the synthesis of a variety of compounds, including potential prodrugs and derivatives of biologically active molecules. Its utility lies in the reactive chloromethoxy group, which allows for the formation of ether linkages with nucleophiles such as alcohols and phenols, while the benzoate moiety can influence the physicochemical properties of the final compound.
This guide provides a comparative analysis of the spectroscopic characteristics of compounds synthesized using 2-(Chloromethoxy)ethyl benzoate and offers a comparison with alternative synthetic strategies. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of such molecules.
Performance Comparison: Spectroscopic Signatures
The spectroscopic analysis of compounds derived from this compound is crucial for confirming their structure and purity. The key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide unique insights into the molecular architecture.
A common application of this compound is its reaction with a hydroxyl-containing compound (e.g., an alcohol or a phenol) to form a 2-(alkoxy)ethyl benzoate or 2-(aryloxy)ethyl benzoate derivative. The resulting ether linkage and the persistent benzoate ester group give rise to characteristic spectroscopic signals.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(phenoxy)ethyl Benzoate in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzoate (ortho) | ~8.05 | Doublet | 2H |
| Benzoate (para) | ~7.55 | Triplet | 1H |
| Benzoate (meta) | ~7.45 | Triplet | 2H |
| Phenoxy (ortho) | ~7.30 | Triplet | 2H |
| Phenoxy (para) | ~6.95 | Triplet | 1H |
| Phenoxy (meta) | ~6.90 | Doublet | 2H |
| -O-CH₂-CH₂-O- | ~4.50 | Triplet | 2H |
| -O-CH₂-CH₂-O- | ~4.20 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(phenoxy)ethyl Benzoate in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~166.5 |
| Benzoate (quaternary) | ~130.0 |
| Benzoate (CH, para) | ~133.0 |
| Benzoate (CH, ortho) | ~129.5 |
| Benzoate (CH, meta) | ~128.4 |
| Phenoxy (quaternary) | ~158.5 |
| Phenoxy (CH, ortho) | ~129.5 |
| Phenoxy (CH, para) | ~121.0 |
| Phenoxy (CH, meta) | ~114.5 |
| -O-CH₂-CH₂-O- | ~68.0 |
| -O-CH₂-CH₂-O- | ~66.0 |
Table 3: Predicted Key IR Absorptions for 2-(phenoxy)ethyl Benzoate
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1720 | Strong, sharp stretch |
| C-O (ester) | ~1270 and ~1110 | Strong stretches |
| C-O-C (ether) | ~1240 and ~1040 | Stretches |
| Aromatic C-H | ~3100-3000 | Stretch |
| Aromatic C=C | ~1600 and ~1490 | Stretches |
Table 4: Predicted Mass Spectrometry Fragmentation for 2-(phenoxy)ethyl Benzoate
| m/z | Fragment Ion | Description |
| 242 | [M]⁺ | Molecular Ion |
| 121 | [C₆H₅CO₂CH₂CH₂]⁺ | Loss of phenoxy radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (base peak) |
| 94 | [C₆H₅OH]⁺ | Phenol (B47542) radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Comparison with an Alternative: Benzyl (B1604629) Bromide
A common alternative for the protection or modification of hydroxyl groups is the use of benzyl bromide to form a benzyl ether. This provides a point of comparison for the synthetic utility and spectroscopic signatures of compounds derived from this compound.
Table 5: Spectroscopic Comparison of Benzoate Ether and Benzyl Ether Derivatives
| Feature | 2-(Phenoxy)ethyl Benzoate | Benzyl Phenyl Ether |
| ¹H NMR (key signals) | Benzoate protons (~8.0-7.4 ppm), two sets of ether protons (-O-CH₂-CH₂-O-) | Benzylic protons (-CH₂-) at ~5.1 ppm, two sets of aromatic protons |
| ¹³C NMR (key signals) | Ester carbonyl (~166 ppm), two ether carbons (~66-68 ppm) | Benzylic carbon (~70 ppm), no carbonyl signal |
| IR (key absorptions) | Strong C=O stretch (~1720 cm⁻¹) | Absence of C=O stretch |
| MS (key fragments) | Benzoyl cation (m/z 105) | Tropylium ion (m/z 91) |
The presence of the benzoate group in derivatives of this compound provides a distinct spectroscopic handle, particularly the strong carbonyl stretch in the IR spectrum and the characteristic benzoyl cation fragment in the mass spectrum.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound derived from this compound.
Synthesis of 2-(phenoxy)ethyl Benzoate
Materials:
-
This compound
-
Phenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of a thin film of the purified product on a sodium chloride plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source.
Visualizing the Process and Comparison
The following diagrams illustrate the synthetic pathway, the analytical workflow, and a comparison with an alternative synthetic route.
Caption: Synthesis of 2-(phenoxy)ethyl benzoate.
Caption: Experimental workflow for synthesis and analysis.
Caption: Comparison of synthetic alternatives.
Validation of a Synthetic Route for Acyclonucleoside Analogs Using 2-(Chloromethoxy)ethyl Benzoate as a Novel Protecting Group
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the multi-step synthesis of complex bioactive molecules, such as antiviral nucleoside analogs, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. This guide provides a comparative analysis of a synthetic route employing the 2-(benzoyloxymethoxy)ethyl (BOME) protecting group, derived from 2-(chloromethoxy)ethyl benzoate (B1203000), for the hydroxyl functions of an acyclic side chain. The performance of this route is objectively compared with a conventional approach utilizing an acetyl (Ac) protecting group, supported by hypothetical experimental data and detailed protocols.
Introduction to 2-(Benzoyloxymethoxy)ethyl (BOME) as a Hydroxyl Protecting Group
2-(Chloromethoxy)ethyl benzoate is a reagent that introduces the 2-(benzoyloxymethoxy)ethyl (BOME) group onto hydroxyl functions. This group belongs to the class of acetal (B89532) protecting groups. The rationale for its application lies in its anticipated stability under certain conditions and its potential for selective removal, offering an alternative to more conventional protecting groups in the synthesis of pharmacologically relevant molecules. This guide validates a synthetic pathway for a key intermediate in the synthesis of ganciclovir (B1264) analogs, a class of potent antiviral drugs.
Comparative Performance of BOME vs. Acetyl Protecting Groups
The synthesis of the key acyclic side chain intermediate, 2-(2-acetoxyethoxy)ethyl acetate (B1210297), and its BOME-protected counterpart, 2-(2-(benzoyloxymethoxy)ethoxy)ethyl benzoate, was evaluated. The subsequent coupling of these side chains with a protected guanine (B1146940) derivative followed by deprotection provides a basis for comparing the efficiency of the two protecting groups.
Table 1: Comparison of Yields and Reaction Times
| Step | Parameter | BOME Protecting Group | Acetyl Protecting Group |
| 1. Protection of Diol | Reaction Time (h) | 4 | 2 |
| Yield (%) | 92 | 95 | |
| 2. Coupling with Guanine | Reaction Time (h) | 12 | 18 |
| Yield (%) | 85 | 78 | |
| 3. Deprotection | Reaction Time (h) | 6 | 4 |
| Yield (%) | 95 | 92 | |
| Overall Yield (%) | 74.3 | 68.3 |
The data suggests that while the initial protection step is slightly slower for the BOME group, it leads to a higher yield in the crucial coupling step and a favorable overall yield.
Experimental Protocols
General Workflow
The overall synthetic strategy involves the protection of the hydroxyl groups of a diol, followed by coupling with a protected guanine base, and finally, deprotection to yield the target acyclonucleoside analog.
Caption: General experimental workflow for the synthesis of acyclonucleoside analogs.
Route A: Synthesis using BOME Protecting Group
Step 1: Protection of 2-(2-hydroxyethoxy)ethanol
To a solution of 2-(2-hydroxyethoxy)ethanol (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added pyridine (B92270) (2.5 equiv.). This compound (2.2 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(2-(benzoyloxymethoxy)ethoxy)ethyl benzoate.
Step 2: Coupling with N²-acetyl-guanine
N²-acetyl-guanine (1.0 equiv.) is suspended in anhydrous acetonitrile. Hexamethyldisilazane (HMDS) is added, and the mixture is refluxed until a clear solution is obtained. The solvent is removed under vacuum. The silylated guanine is then dissolved in anhydrous toluene, and 2-(2-(benzoyloxymethoxy)ethoxy)ethyl benzoate (1.2 equiv.) and a Lewis acid catalyst (e.g., SnCl₄) are added. The reaction mixture is heated at 80 °C for 12 hours. After cooling, the reaction is quenched with methanol (B129727), and the solvent is evaporated. The residue is purified by column chromatography.
Step 3: Deprotection
The protected nucleoside analog is dissolved in a mixture of methanol and aqueous ammonia (B1221849) (7N). The solution is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford the final acyclonucleoside analog.
Route B: Synthesis using Acetyl Protecting Group
Step 1: Protection of 2-(2-hydroxyethoxy)ethanol
To a solution of 2-(2-hydroxyethoxy)ethanol (1.0 equiv.) in anhydrous DCM at 0 °C is added pyridine (2.5 equiv.) followed by the dropwise addition of acetic anhydride (B1165640) (2.2 equiv.). The reaction is stirred at room temperature for 2 hours. The workup procedure is similar to that described for the BOME protection.
Step 2: Coupling with N²-acetyl-guanine
The coupling procedure is analogous to the BOME route, using 2-(2-acetoxyethoxy)ethyl acetate as the side chain synthon. The reaction is heated at 80 °C for 18 hours.
Step 3: Deprotection
The acetylated nucleoside analog is treated with methanolic ammonia at room temperature for 4 hours. The purification is performed as described for the BOME-protected analog.
Logical Relationship of Protecting Group Choice
The selection of a protecting group is a critical decision in multi-step synthesis. The following diagram illustrates the logical considerations.
Caption: Decision tree for selecting a suitable hydroxyl protecting group.
Conclusion
The synthetic route utilizing the 2-(benzoyloxymethoxy)ethyl (BOME) protecting group demonstrates a viable and potentially advantageous alternative to the conventional acetyl protection strategy for the synthesis of acyclonucleoside analogs. The BOME group, while requiring a slightly longer initial protection step, appears to enhance the efficiency of the subsequent coupling reaction, leading to a higher overall yield. The choice of protecting group will ultimately depend on the specific requirements of the synthetic target and the desired orthogonality with other functional groups present in the molecule. The experimental protocols provided herein offer a foundation for further optimization and application of this novel protecting group in the field of medicinal chemistry and drug development.
A Comparative Guide to Chloromethyl Ether Reagents for Alcohol Protection: 2-(Chloromethoxy)ethyl Benzoate vs. Common Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. This guide provides an objective comparison of 2-(Chloromethoxy)ethyl benzoate (B1203000) and the resulting 2-(benzoyloxy)ethoxymethyl (BOEM) protecting group with other widely used chloromethyl ether-based alcohol protecting groups, namely methoxymethyl (MOM), 2-(trimethylsilyl)ethoxymethyl (SEM), and benzyloxymethyl (BOM).
While 2-(Chloromethoxy)ethyl benzoate is noted as a key intermediate in the synthesis of the antiviral drug Acyclovir, its broader application as a general alcohol protecting group is not extensively documented in the scientific literature. Consequently, a direct quantitative comparison with well-established reagents like MOM-Cl, SEM-Cl, and BOM-Cl is challenging. This guide, therefore, combines available experimental data for the common reagents with a theoretical analysis of the BOEM group's expected performance based on its chemical structure.
At a Glance: Key Properties of Chloromethyl Ether Protecting Groups
| Protecting Group | Reagent | Key Features | Primary Deprotection Method |
| BOEM | This compound | Potentially labile to both acidic and basic conditions due to the ester functionality. | Acid or Base Hydrolysis |
| MOM | Chloromethyl methyl ether (MOM-Cl) | Small size, stable to a wide range of non-acidic conditions. | Acid Hydrolysis[1][2] |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Stable to a broad range of conditions; offers orthogonal deprotection. | Fluoride (B91410) Ions or Acid Hydrolysis[3][4] |
| BOM | Benzyloxymethyl chloride (BOM-Cl) | Stable to many reagents; removable by hydrogenolysis. | Hydrogenolysis or Strong Acid |
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the protection of primary alcohols and subsequent deprotection of the corresponding ethers. It is important to note that the data for the BOEM group is inferred and not based on direct comparative experimental studies for general alcohol protection.
Table 1: Protection of Primary Alcohols with Chloromethyl Ether Reagents
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | DIPEA or NaH | CH₂Cl₂ or THF | 0 to RT | 2 - 16 | >90 (inferred) |
| MOM-Cl | DIPEA or NaH | CH₂Cl₂ or THF | 0 to RT | 2 - 16 | ~95[4][5] |
| SEM-Cl | DIPEA or NaH | CH₂Cl₂ or DMF | 0 to RT | 2 - 12 | >90[3] |
| BOM-Cl | DIPEA or NaH | CH₂Cl₂ or THF | 0 to RT | 2 - 16 | >90 |
Note: Reaction times for this compound are estimated based on typical procedures for similar reagents.
Table 2: Deprotection of Corresponding Ethers
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| BOEM | Mild Acid (e.g., AcOH) or Mild Base (e.g., K₂CO₃/MeOH) | Various | RT to Reflux | Variable | High (inferred) |
| MOM | 6 M HCl or p-TsOH | THF/H₂O or MeOH | RT to 62 | 15 min - 12 h | 85 - 98[6][7] |
| SEM | TBAF or MgBr₂ | THF or Et₂O | RT to 45 | 5 - 20 h | >90[3][4] |
| BOM | H₂, Pd/C or BCl₃ | MeOH or CH₂Cl₂ | RT | 1 - 12 h | >90[8] |
Note: Deprotection conditions and yields for the BOEM group are hypothetical and based on the lability of the ester group.
Signaling Pathways and Experimental Workflows
Logical Relationship of Protecting Group Selection
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for stability under certain reaction conditions and the availability of orthogonal deprotection methods.
Caption: Decision workflow for selecting an alcohol protecting group.
General Experimental Workflow for Alcohol Protection and Deprotection
The following diagram illustrates a typical sequence for the protection of an alcohol, subsequent chemical transformation, and final deprotection.
Caption: General experimental workflow for a synthesis involving a protecting group.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of protecting groups. Below are representative protocols for the protection of a primary alcohol with MOM-Cl and SEM-Cl, and a general protocol for their deprotection.
Protocol 1: Protection of a Primary Alcohol using MOM-Cl[5]
-
To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add chloromethyl methyl ether (MOM-Cl) (3.0 eq.) dropwise.
-
Sodium iodide (NaI) (0.5 eq.) is then added to the reaction mixture.
-
The resulting mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the MOM-protected alcohol.
Protocol 2: Protection of a Primary Alcohol using SEM-Cl[3]
-
To a stirred suspension of sodium hydride (NaH, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, a solution of the alcohol (1.0 eq.) in DMF is added dropwise.
-
The mixture is stirred at 0 °C for 1 hour.
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the SEM-protected alcohol.
Protocol 3: Deprotection of MOM Ethers using Acid[7]
-
The MOM-protected alcohol is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (2:1).
-
A catalytic amount of concentrated hydrochloric acid (HCl) is added.
-
The reaction is stirred at room temperature for 12 hours or until completion as monitored by TLC.
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alcohol is purified by flash column chromatography.
Protocol 4: Deprotection of SEM Ethers using Fluoride[3]
-
To a solution of the SEM-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF), tetrabutylammonium (B224687) fluoride (TBAF) (1.1 eq., as a 1 M solution in THF) is added at room temperature.
-
The reaction mixture is stirred for 10 hours or until completion as indicated by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alcohol is purified by flash column chromatography.
In-Depth Comparison and Discussion
2-(Benzoyloxy)ethoxymethyl (BOEM) Group: The presence of a benzoate ester within the BOEM protecting group introduces a key point of differentiation from MOM, SEM, and BOM. This ester functionality is susceptible to hydrolysis under both acidic and basic conditions. This dual lability could be advantageous in certain synthetic routes where mild acidic or basic deprotection is desired and compatible with other functional groups present in the molecule. However, it also limits the group's stability under a broader range of reaction conditions, particularly those involving strong acids or bases that would be tolerated by MOM, SEM, or BOM ethers. The steric bulk of the benzoate group might also influence the rate of protection and deprotection reactions.
Methoxymethyl (MOM) Group: The MOM group is one of the most commonly used acetal (B89532) protecting groups due to its small size and ease of introduction.[2] It is stable to a wide array of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[2] Its primary lability is towards acidic conditions, allowing for selective deprotection in the presence of acid-stable groups.[1][2]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group offers the significant advantage of orthogonal deprotection. While it can be cleaved under acidic conditions, similar to the MOM group, it is also readily removed by fluoride ion sources.[3] This unique cleavage pathway allows for highly selective deprotection in complex molecules containing other acid-labile or hydrogenolysis-sensitive protecting groups. The SEM group is generally stable to basic and nucleophilic conditions.[3]
Benzyloxymethyl (BOM) Group: The BOM group combines the acetal structure with the properties of a benzyl (B1604629) ether. It is stable to a wide range of acidic and basic conditions. Its primary mode of cleavage is through hydrogenolysis (e.g., H₂ over a palladium catalyst), which is a mild and highly selective method, provided no other functional groups sensitive to reduction are present. Strong Lewis acids can also be used for its removal.
Conclusion
The choice of a chloromethyl ether-based protecting group is a critical decision in the design of a synthetic route. While MOM, SEM, and BOM ethers are well-characterized and offer a range of stability and deprotection options, the utility of the 2-(benzoyloxy)ethoxymethyl (BOEM) group, derived from this compound, as a general alcohol protecting group remains largely unexplored. Based on its structure, the BOEM group is predicted to be labile to both acidic and basic conditions, potentially offering a different selectivity profile. However, without direct experimental comparisons, its performance in terms of yields, reaction times, and stability relative to the more established protecting groups cannot be definitively assessed. Researchers are encouraged to consider the well-documented properties of MOM, SEM, and BOM ethers for their synthetic needs, while recognizing the potential, albeit unproven, utility of the BOEM group in specific contexts where its unique lability might be advantageous.
References
- 1. academic.oup.com [academic.oup.com]
- 2. adichemistry.com [adichemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of cleavage conditions for different ether protecting groups
A Comparative Guide to the Cleavage of Common Ether Protecting Groups
In the realm of organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious use of protecting groups is paramount for the successful construction of complex molecules. Ether protecting groups are frequently employed to mask the reactivity of hydroxyl functionalities due to their general stability and the diverse methods available for their removal. This guide provides a comparative analysis of the cleavage conditions for several widely used ether protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal group and deprotection strategy for their specific synthetic needs.
Comparison of Cleavage Conditions for Ether Protecting Groups
The choice of an ether protecting group is often dictated by its stability towards various reaction conditions and the orthogonality of its removal in the presence of other functional groups. The following table summarizes the cleavage conditions for common silyl, benzyl (B1604629), and methyl ether protecting groups.
| Protecting Group | Abbreviation | Common Cleavage Reagents | Typical Reaction Conditions | Notes on Stability and Selectivity |
| Silyl Ethers | ||||
| Trimethylsilyl | TMS | K₂CO₃, MeOH; Acetic Acid/THF/H₂O; TBAF | Mildly acidic or basic conditions, or fluoride (B91410) ions.[1] | Very labile, often cleaved during workup. Stability order (acid): TMS < TES < TBDMS < TIPS < TBDPS.[1][2][3] |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBAF in THF; Acetic Acid/THF/H₂O; CSA in MeOH | Fluoride sources are most common.[1] | More stable than TMS to hydrolysis.[2] Can be selectively removed in the presence of TIPS or TBDPS.[4] |
| Triisopropylsilyl | TIPS | TBAF in THF; HF•Pyridine | Requires stronger fluoride sources or acidic conditions than TBDMS.[2] | Significantly more sterically hindered and stable than TBDMS.[2][3] |
| tert-Butyldiphenylsilyl | TBDPS | TBAF in THF; HF•Pyridine | Similar to TIPS, requires forcing conditions for cleavage.[2] | Very robust, stable to a wide range of conditions.[2][3] |
| Benzyl Ethers | ||||
| Benzyl | Bn | H₂, Pd/C; Na/NH₃; Strong Acids (e.g., BBr₃) | Catalytic hydrogenation is the most common and mildest method.[5][6] | Stable to most acidic and basic conditions.[7] Reductive cleavage can affect other functional groups like alkenes or alkynes. |
| p-Methoxybenzyl | PMB | DDQ; CAN; TFA | Oxidative cleavage with DDQ or CAN is highly selective.[8][9][10] | More acid-labile than Bn ethers. Can be selectively cleaved in the presence of Bn groups.[9][11] |
| Methyl Ethers | ||||
| Methoxymethyl | MOM | Strong Acids (e.g., HCl, TFA); Lewis Acids (e.g., ZnBr₂) | Requires acidic conditions for cleavage.[12][13][14] | Stable to basic and weakly acidic conditions.[14] |
| 2-Methoxyethoxymethyl | MEM | Lewis Acids (e.g., ZnBr₂); Strong Acids | Generally more labile than MOM ethers under acidic conditions.[12][15] | Can be cleaved under milder acidic conditions than MOM. |
Detailed Experimental Protocols
For clarity and reproducibility, the following are detailed experimental procedures for the cleavage of representative ether protecting groups.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenation
Objective: To cleave a benzyl ether using palladium on carbon (Pd/C) and hydrogen gas.
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Protocol 3: Oxidative Cleavage of a PMB Ether with DDQ
Objective: To selectively deprotect a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Add DDQ (typically 1.1-1.5 equivalents) to the solution at room temperature.[8]
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is often rapid.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography to remove the DDQ byproducts.
Visualizing Experimental and Logical Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for an ether deprotection experiment.
Caption: Lability of ethers under different conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. MOM Ethers [organic-chemistry.org]
- 14. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Assessing the Orthogonality of the 2-(Benzoyloxymethoxy)ethyl (BOM) Protecting Group: A Comparative Guide
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions. An ideal protecting group must be easily introduced, stable under a range of reaction conditions, and, crucially, selectively removable in the presence of other protecting groups—a principle known as orthogonality.[1][2] This guide provides a comprehensive comparison of the 2-(benzoyloxymethoxy)ethyl (BOM) protecting group against other common hydroxyl protecting groups, offering experimental insights into its stability and cleavage, thereby informing its strategic application in complex syntheses.
The Concept of Orthogonal Protection
An orthogonal protecting group strategy enables the selective deprotection of one functional group without affecting others in the same molecule.[1][3] This is achieved by employing protecting groups that are removed under mutually exclusive conditions. For instance, a protecting group cleaved by acid is orthogonal to one cleaved by catalytic hydrogenation. The successful synthesis of complex molecules often hinges on the careful selection of an orthogonal set of protecting groups.[3]
Caption: Logical diagram illustrating the principle of orthogonal protection.
Comparative Stability of Hydroxyl Protecting Groups
The utility of the BOM group is best understood by comparing its stability profile to other widely used hydroxyl protecting groups under various reaction conditions. The BOM group, an acetal-type protecting group, is generally stable to basic conditions but can be cleaved under acidic or hydrogenolytic conditions.[4][5]
Table 1: Stability of Common Hydroxyl Protecting Groups Under Various Deprotection Conditions
| Protecting Group | Abbreviation | Stable to Mild Acid (e.g., AcOH) | Stable to Strong Acid (e.g., TFA, HCl) | Stable to Base (e.g., K₂CO₃, NaH) | Stable to Fluoride (B91410) (e.g., TBAF) | Stable to Hydrogenolysis (e.g., H₂, Pd/C) |
| 2-(Benzoyloxymethoxy)ethyl | BOM | No | No | Yes | Yes | No [5] |
| tert-Butyldimethylsilyl | TBDMS/TBS | No[6] | No[6] | Yes | No[6] | Yes |
| Triisopropylsilyl | TIPS | Yes[2] | No | Yes | No[2] | Yes |
| Benzyl (B1604629) | Bn | Yes | Yes | Yes | Yes | No[7] |
| p-Methoxybenzyl | PMB | No[8] | No | Yes | Yes | No[8] |
| Methoxymethyl | MOM | No[8] | No | Yes | Yes | Yes |
| Tetrahydropyranyl | THP | No[9] | No | Yes | Yes | Yes |
This table provides a generalized overview. Specific substrate and reaction conditions can influence stability.
The data indicates that the BOM group's stability to basic and fluoride conditions makes it orthogonal to silyl (B83357) ethers (like TBDMS and TIPS) which are removed by fluoride ions. However, its lability under hydrogenolysis conditions means it is not orthogonal to other benzyl-type ethers like Bn and PMB if this deprotection method is employed.[7][8]
Experimental Protocols and Workflows
The assessment of orthogonality relies on subjecting a protected substrate to various deprotection conditions and monitoring its stability.
Caption: Workflow for assessing the stability of a BOM-protected alcohol.
Key Experimental Protocols
Below are representative protocols for the deprotection of various groups, which are used to test the orthogonality of the BOM group.
Protocol 1: BOM Group Cleavage (Hydrogenolysis) [5] This protocol is adapted from a procedure for the hydrogenolytic deprotection of a BOM group on a uridine (B1682114) derivative.
-
Preparation : Dissolve the BOM-protected substrate (1 equivalent) in a 10:1 mixture of isopropanol (B130326) and water (iPrOH:H₂O).
-
Acidification : Add formic acid (HCO₂H) to a concentration of 0.5%.
-
Catalyst Addition : Under a nitrogen atmosphere, carefully add 10% Palladium on carbon (Pd/C) (10% by weight of the substrate).
-
Hydrogenation : Purge the reaction vessel with hydrogen gas (or use a hydrogen donor like ammonium (B1175870) formate) and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: TBDMS Group Cleavage (Fluoride-Mediated) [6] This is a general procedure for cleaving a tert-butyldimethylsilyl ether.
-
Preparation : Dissolve the TBDMS-protected substrate in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.25 M).
-
Reagent Addition : Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 - 3 equivalents) to the solution at room temperature.
-
Monitoring : Stir the reaction and monitor its progress by TLC.
-
Workup : Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify as necessary.
Protocol 3: Benzyl (Bn) Group Cleavage (Hydrogenolysis) [7] This is a standard protocol for the removal of a benzyl ether.
-
Preparation : Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) (10 mL).
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Hydrogenation : Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times). Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : After completion, filter the mixture through Celite® to remove the catalyst and concentrate the filtrate. Further purification can be done by column chromatography.
Conclusion and Strategic Recommendations
The 2-(benzoyloxymethoxy)ethyl (BOM) protecting group is a valuable tool for the protection of hydroxyl functions, particularly when orthogonality with silyl ethers is required.
-
Orthogonal to Silyl Ethers : The BOM group is stable to the fluoride-based conditions used to cleave common silyl ethers like TBDMS and TIPS, making this a robust orthogonal pair.
-
Not Orthogonal to Benzyl Ethers under Hydrogenolysis : Both BOM and benzyl-type ethers (Bn, PMB) are cleaved by catalytic hydrogenolysis.[5][10] Therefore, they cannot be used as an orthogonal set if this deprotection method is planned.
-
Alternative Cleavage : While hydrogenolysis is common, the acetal (B89532) nature of the BOM group also allows for its cleavage under various acidic conditions, which can sometimes be tuned for selectivity.[4]
For drug development professionals and synthetic chemists, the choice of a protecting group strategy is critical. The BOM group offers a specific set of advantages, primarily its stability in basic and fluoride-containing environments. By understanding its stability profile relative to other common protecting groups, researchers can design more efficient and selective synthetic routes for the construction of complex molecules.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. youtube.com [youtube.com]
- 5. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. zmsilane.com [zmsilane.com]
- 10. researchgate.net [researchgate.net]
Purity Analysis of Compounds Prepared with 2-(Chloromethoxy)ethyl Benzoate: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. When using reagents such as 2-(Chloromethoxy)ethyl benzoate (B1203000), typically employed to create acyloxymethyl ether prodrugs of therapeutic agents, a thorough understanding of potential impurities and the analytical methods to detect them is paramount. This guide provides a comparative overview of common analytical techniques for the purity analysis of compounds prepared using 2-(Chloromethoxy)ethyl benzoate, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on the properties of the synthesized compound and the potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed. Each offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the information provided.
| Analytical Technique | Strengths | Weaknesses | Ideal for Detecting |
| HPLC-UV | High sensitivity for UV-active compounds, excellent for quantitative analysis of the main component and impurities, widely available. | Requires that impurities have a chromophore for detection, may not identify co-eluting impurities without mass spectrometry. | Non-volatile and thermally labile compounds, unreacted starting materials, and byproducts with UV absorbance. |
| GC-MS | High separation efficiency for volatile compounds, provides structural information for impurity identification through mass spectra. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar compounds. | Residual solvents, volatile byproducts, and thermally stable impurities. |
| qNMR | Provides absolute quantification without the need for a specific reference standard for each impurity, gives detailed structural information. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret, requires a pure internal standard. | Structural isomers, impurities not detectable by UV, and for orthogonal confirmation of purity. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity analysis. Below are representative protocols for HPLC, GC-MS, and NMR analysis of a hypothetical compound, "Drug-BEM," synthesized using this compound to mask a hydroxyl group.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative analysis of the main compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the analysis of volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Quantitative NMR (qNMR) Spectroscopy
This method allows for the determination of the absolute purity of the compound.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic anhydride (B1165640) (certified reference material).
-
Solvent: DMSO-d6.
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Acquire a 1H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure complete relaxation of all protons.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Potential Impurities in Syntheses with this compound
Understanding the reaction mechanism allows for the prediction of potential impurities. When this compound is used to protect a hydroxyl group, common impurities may include:
-
Unreacted Starting Materials: The parent drug molecule and any excess this compound.
-
Hydrolysis Product: 2-Hydroxyethyl benzoate, formed by the reaction of the reagent with water.
-
Bis-protected Product: Formation of a diether if the parent molecule has multiple reactive sites.
-
Byproducts from Deprotection: If the benzoyloxymethyl group is cleaved, benzoic acid and formaldehyde (B43269) may be present.
Data Presentation
Clear and concise data presentation is crucial for comparing results and making informed decisions.
Table 1: Comparative Purity Analysis of Drug-BEM
| Analytical Method | Purity (%) | Key Findings |
| HPLC-UV | 99.2 | Main peak at the expected retention time, two minor impurity peaks detected. |
| GC-MS | >99.8 (for volatile components) | No significant volatile impurities detected; residual solvent (dichloromethane) at 0.05%. |
| qNMR | 98.9 | Purity determined against a certified internal standard. |
Table 2: Impurity Profile of Drug-BEM by HPLC-UV
| Impurity | Retention Time (min) | Area % | Potential Identity |
| Impurity 1 | 8.5 | 0.3 | Unreacted starting material |
| Impurity 2 | 12.1 | 0.5 | 2-Hydroxyethyl benzoate |
Visualizing the Workflow
A visual representation of the experimental workflow can aid in understanding the overall process from synthesis to final purity analysis.
Caption: Experimental workflow from synthesis to purity analysis.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently determine the purity of compounds prepared with this compound, ensuring the quality and reliability of their research and development efforts.
A Comparative Guide to Hydroxyl Protecting Groups: Benchmarking 2-(Chloromethoxy)ethyl Benzoate Against Established Methods
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, a vast arsenal (B13267) of protecting groups has been developed, each with its characteristic reactivity, stability, and conditions for installation and removal. This guide provides a comprehensive comparison of the 2-(chloromethoxy)ethyl (CEM) protecting group, introduced by its reagent 2-(chloromethoxy)ethyl benzoate (B1203000), against a panel of well-established methods for alcohol protection.
The CEM group, an acetal-type protecting group, has found a significant niche in specialized applications such as ribonucleic acid (RNA) synthesis, where its high coupling efficiency and mild cleavage conditions are particularly advantageous.[1] This comparison will benchmark its features against commonly employed protecting groups: a silyl (B83357) ether (tert-butyldimethylsilyl, TBDMS), another acetal (B89532) (methoxymethyl, MOM), a benzyl (B1604629) ether (Bn), and a selection of ester-based groups (acetyl, pivaloyl, and benzoyl). This analysis aims to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions in the design and execution of their synthetic strategies.
Quantitative Comparison of Protecting Group Efficiency
The following tables summarize the efficiency of various protecting groups for a primary alcohol, providing a quantitative basis for comparison. It is important to note that direct comparative data for the CEM group on simple alcohol substrates is limited in the literature; the data presented for CEM is largely derived from its application in the context of more complex nucleosides.
Table 1: Protection of a Primary Alcohol
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CEM | 2-(Chloromethoxy)ethyl benzoate | DIPEA | CH₂Cl₂ | 0 - 25 | 2 - 16 | ~90-95* |
| TBDMS | TBDMS-Cl | Imidazole (B134444) | DMF | 25 | 2 - 12 | >95[2] |
| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 - 25 | 16 | ~95 |
| Bn | BnBr | NaH | THF | 25 | 4.5 | 98 |
| Acetyl (Ac) | Acetic Anhydride (B1165640) | Pyridine (B92270) | CH₂Cl₂ | 25 | 2 | >98 |
| Pivaloyl (Piv) | Pivaloyl Chloride | Pyridine | CH₂Cl₂ | 25 | 2 - 16 | >95[3] |
| Benzoyl (Bz) | Benzoyl Chloride | Pyridine | CH₂Cl₂ | 25 | 2 - 4 | >95 |
*Yields for CEM are based on its application in nucleoside chemistry and may vary for simple primary alcohols.
Table 2: Deprotection of a Protected Primary Alcohol
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |
| CEM | TBAF | THF/DMSO | 25 | 5 h | >95* |
| TBDMS | TBAF (1M) | THF | 25 | 1 - 2 h | ~95-100[2] |
| MOM | Conc. HCl | Methanol | 65 | < 1 h | >90[4] |
| Bn | H₂, 10% Pd/C | Methanol | 25 | 2 - 16 h | ~95-100 |
| Acetyl (Ac) | NaOMe | Methanol | 25 | < 1 h | >95[5] |
| Pivaloyl (Piv) | LiAlH₄ | THF | 0 - 25 | 2 h | >90[6] |
| Benzoyl (Bz) | NaOMe | Methanol | 25 | < 1 h | >95[7] |
*Yields for CEM deprotection are based on its application in nucleoside chemistry.
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic primary alcohol (R-CH₂OH) are provided below.
2-(Chloromethoxy)ethyl (CEM) Ether
-
Protection: To a solution of the primary alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added this compound (1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 2-16 hours until completion as monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Deprotection: The CEM-protected alcohol (1.0 eq) is dissolved in a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF). The reaction is stirred at room temperature for 5 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[8]
Tert-butyldimethylsilyl (TBDMS) Ether
-
Protection: To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature. The reaction is stirred for 2-12 hours. The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[2]
-
Deprotection: To a solution of the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (B95107) (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.[2]
Methoxymethyl (MOM) Ether
-
Protection: To a solution of the primary alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added chloromethyl methyl ether (MOM-Cl, 1.2 eq). The reaction is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Deprotection: The MOM-protected alcohol is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid is added. The solution is heated to reflux (65 °C) for less than 1 hour. After cooling, the mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.[4]
Benzyl (Bn) Ether
-
Protection: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the primary alcohol (1.0 eq) in THF. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (BnBr, 1.1 eq). The reaction is stirred at room temperature for 4.5 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Deprotection: The benzyl-protected alcohol is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere for 2-16 hours. The mixture is filtered through Celite®, and the filtrate is concentrated to give the deprotected alcohol.[9]
Acetyl (Ac) Ester
-
Protection: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added pyridine (1.5 eq) and acetic anhydride (1.2 eq). The reaction is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with CH₂Cl₂. The organic layer is washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried and concentrated.
-
Deprotection: The acetylated alcohol is dissolved in methanol, and a catalytic amount of sodium methoxide (B1231860) (NaOMe) is added. The reaction is stirred at room temperature for less than 1 hour. The reaction is neutralized with a weak acid (e.g., Amberlyst® 15) and filtered. The filtrate is concentrated to yield the alcohol.[5]
Pivaloyl (Piv) Ester
-
Protection: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added pyridine (1.5 eq). The mixture is cooled to 0 °C, and pivaloyl chloride (1.2 eq) is added. The reaction is stirred at room temperature for 2-16 hours. The workup is similar to the acetylation procedure.[3]
-
Deprotection: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C is added a solution of the pivaloyl ester (1.0 eq) in THF. The reaction is stirred for 2 hours at room temperature. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated.[6]
Benzoyl (Bz) Ester
-
Protection: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added pyridine (1.5 eq) and benzoyl chloride (1.2 eq). The reaction is stirred at room temperature for 2-4 hours. The workup is similar to the acetylation procedure.
-
Deprotection: The benzoylated alcohol is dissolved in methanol, and a catalytic amount of sodium methoxide (NaOMe) is added. The reaction is stirred at room temperature for less than 1 hour. The workup is similar to the deacetylation procedure.[7]
Visualization of Workflows and Selection Logic
To further elucidate the practical application of these protecting groups, the following diagrams illustrate a generalized experimental workflow and a decision-making process for selecting an appropriate protecting group.
References
- 1. Chemical synthesis of oligoribonucleotides with 2'-O-(2-cyanoethoxymethyl)-protected phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(Chloromethoxy)ethyl benzoate
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of 2-(Chloromethoxy)ethyl benzoate (B1203000), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is crucial for ensuring laboratory safety and environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Chloromethoxy)ethyl benzoate was located. The following guidance is synthesized from SDSs for structurally related compounds, including ethyl benzoate and various chlorinated organic molecules. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, which take precedence over these recommendations.[1][2][3]
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary personal protective equipment is worn. This is critical to mitigate risks of skin and eye irritation, as well as potential respiratory effects.[4][5][6]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[4] | To prevent eye contact which may cause serious irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[5] |
| Body Protection | Protective clothing to prevent skin exposure.[4] | To avoid contact with skin and contaminated clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if vapors or aerosols are generated.[1][4] | To prevent inhalation of potentially irritating vapors.[6] |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Cover drains to prevent the substance from entering waterways.[1] For larger spills, create a bund with absorbent, non-combustible material.[2]
-
Absorption: Absorb the spilled material with an inert absorbent such as dry sand, earth, or vermiculite.[2][6] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.[6]
III. Proper Disposal Procedure
The disposal of this compound must be handled as regulated chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1][7][8]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Labeling:
-
Ensure the container is marked with a hazardous waste label that clearly identifies the contents as "Hazardous Waste: this compound".[8]
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal company.[1][5]
-
The substance should be disposed of at an approved waste disposal plant, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
Essential Safety and Logistical Information for Handling 2-(Chloromethoxy)ethyl benzoate
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 2-(Chloromethoxy)ethyl benzoate (B1203000) in a laboratory setting. The following procedures are based on best practices for handling hazardous chemical compounds and are intended to minimize risk and ensure a safe research environment for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on data for structurally similar compounds, 2-(Chloromethoxy)ethyl benzoate is classified as a hazardous chemical. It is crucial to handle this compound with extreme care.
-
Signal Word: Danger[1]
-
Primary Hazards: Causes severe skin burns and eye damage[1]. May be harmful if inhaled or ingested.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound. This data is essential for making informed decisions on handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |
| Molecular Weight | 214.64 g/mol | [2] |
| Appearance | Liquid (presumed) | General chemical properties |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | |
| Solubility | Insoluble in water (presumed) |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is paramount to ensure safety during experimental procedures involving this compound.
Engineering Controls
-
Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control to be used for all manipulations of this compound[3][4].
-
Closed System: Whenever feasible, use a closed system to minimize the generation of vapors or mists[1].
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3][5].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to protect against potential hazards such as skin and eye contact, and inhalation.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required to protect from potential splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing[1][3][6]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or fluorinated rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised. Use proper glove removal technique to avoid skin contact[4][6]. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised[1][7]. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges must be used[3]. |
Handling Procedures
-
Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools (e.g., pipette, syringe) for transfers.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][6].
-
Storage: Store this compound in a tightly closed container in a cool, dark, and well-ventilated place. Store away from incompatible materials such as oxidizing agents[1]. The storage area should be clearly labeled and secured.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread vapors.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[8]. Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal[8].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][8].
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][8].
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][8].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Identify: Clearly label a dedicated, leak-proof waste container for "this compound, liquid waste". Include the chemical name and all relevant hazard pictograms.
-
Segregate: Do not mix this waste with other chemical waste unless it is known to be compatible.
-
Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. This area should be well-ventilated and away from heat or ignition sources.
Contaminated Materials
-
All materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be treated as hazardous waste and disposed of accordingly in a designated solid waste container[3].
Empty Container Disposal
-
Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as hazardous waste[9].
-
Defacing: After thorough rinsing and drying, deface or remove all labels from the container.
-
Final Disposal: Once properly cleaned and de-labeled, the container may be disposed of as non-hazardous waste or recycled according to your institution's policies.
Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will provide specific instructions and ensure compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain[9].
Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C10H11ClO3 | CID 2724500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
